(S,R,S)-AHPC-PEG2-N3
説明
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUWMZOAFJCPF-OTNCWRBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-PEG2-N3: A Technical Guide for Targeted Protein Degradation
(S,R,S)-AHPC-PEG2-N3 is a synthetic E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical structure, properties, and its application in targeted protein degradation for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a two-unit polyethylene glycol (PEG2) linker which terminates in an azide (N3) group.[1][2][3][4] The terminal azide enables the covalent attachment of a ligand for a target protein of interest via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1]
The chemical structure can be represented by the following canonical SMILES: O=C(N--INVALID-LINK--(C)C)C(N(C--INVALID-LINK--C1)[C@@H]1C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)=O)COCCOCCN=[N+]=[N-][4]
A 2D representation of the chemical structure is provided below:
Caption: 2D Chemical Structure of this compound.
Quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C28H39N7O6S | [4] |
| Molecular Weight | 601.72 g/mol | [4] |
| CAS Number | 2010159-45-0 | [4] |
| Appearance | Off-white to yellow solid/liquid | [4] |
| Purity | >99% | [4] |
| Solubility | Soluble in DMSO and Ethanol | |
| Storage | Store at -20°C under nitrogen. For long-term storage, -80°C is recommended. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [1] |
Mechanism of Action in PROTAC Technology
This compound serves as a foundational building block for creating heterobifunctional PROTACs. Once coupled to a target protein ligand, the resulting PROTAC acts as a molecular bridge, recruiting the VHL E3 ligase to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
The signaling pathway for PROTAC-mediated protein degradation is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound. These protocols are based on established methods for well-characterized PROTACs like MZ1.[5][6]
Western Blot for Target Protein Degradation
This protocol assesses the dose- and time-dependent degradation of the target protein in cultured cells.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC synthesized from this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at a density to reach 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control. For a negative control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Caption: Experimental workflow for Western blot analysis.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to quantify the formation and stability of the Target-PROTAC-VHL ternary complex.
3.2.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing thermodynamic parameters such as the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).
Procedure:
-
Prepare solutions of the target protein, the VHL E3 ligase complex, and the PROTAC in the same dialysis buffer.
-
To measure the affinity of the PROTAC for the target protein and VHL individually (binary interactions), titrate the PROTAC into a solution of each protein separately.
-
To measure the affinity of the ternary complex, pre-saturate the VHL ligase with the PROTAC and titrate this complex into a solution of the target protein.
-
Analyze the resulting thermograms to determine the binding affinities and calculate the cooperativity factor (α), where α = (KD of binary interaction) / (KD of ternary interaction).
3.2.2. Surface Plasmon Resonance (SPR)
SPR measures the binding kinetics (association and dissociation rates) and affinity of the interactions in real-time.
Procedure:
-
Immobilize the VHL E3 ligase on the sensor chip.
-
Flow a solution of the PROTAC over the chip to measure the binary interaction with VHL.
-
To measure the ternary complex formation, inject a solution containing both the PROTAC and the target protein over the immobilized VHL.
-
Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants.
3.2.3. NanoBRET™ Ternary Complex Assay
This is a live-cell proximity-based assay to monitor ternary complex formation within a cellular environment.
Procedure:
-
Co-express the target protein fused to a NanoLuc® luciferase and the VHL E3 ligase fused to a HaloTag® in cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the VHL-HaloTag® fusion.
-
Treat the cells with a dilution series of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
An increase in the NanoBRET™ ratio (acceptor/donor signal) indicates PROTAC-dependent ternary complex formation.
Caption: Logical relationship of ternary complex assays and their outputs.
Conclusion
This compound is a versatile and crucial reagent for the synthesis of VHL-recruiting PROTACs. Its well-defined structure and reactive azide handle allow for the straightforward generation of novel protein degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these molecules, from their ability to induce target protein degradation in cells to the biophysical properties of the ternary complex they form. A thorough understanding and application of these techniques are essential for the successful development of effective and selective PROTAC-based therapeutics.
References
(S,R,S)-AHPC-PEG2-N3: A Technical Guide to its Application in PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker, allows for rational design and optimization. This technical guide focuses on the utility of (S,R,S)-AHPC-PEG2-N3, a key building block in the construction of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.
This compound is a pre-synthesized E3 ligase ligand-linker conjugate. It incorporates the high-affinity (S,R,S)-AHPC ligand for the VHL E3 ligase and a two-unit polyethylene glycol (PEG) linker.[1][2] The terminal azide (N3) functionality makes it a versatile reagent for facile conjugation to a target protein ligand via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This approach streamlines the synthesis of PROTAC libraries for rapid screening and optimization of protein degraders.
Core Function in PROTACs: The VHL Ligand and Linker
The (S,R,S)-AHPC moiety of the molecule is a potent binder to the VHL E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design.[4] By recruiting VHL, the PROTAC brings the target protein into close proximity to the E3 ligase machinery, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.
The PEG2 linker provides a defined spatial separation between the VHL ligand and the target protein ligand. The length and composition of the linker are critical determinants of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the final PROTAC molecule.
Quantitative Data: A Case Study with UNC9036
The utility of VHL-recruiting PROTACs synthesized with components structurally related to this compound is exemplified by the STING (Stimulator of Interferon Genes) degrader, UNC9036. This PROTAC is composed of a STING agonist (diABZI) linked to the VHL ligand VH032, which is structurally analogous to (S,R,S)-AHPC.[1][2]
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Cell Line | Reference |
| UNC9036 | STING | VH032 ((S,R,S)-AHPC) | PEG-based | 227 nM | Caki-1 | [1][2][5] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
Experimental Protocols
Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to a target protein ligand containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed solvent (e.g., DMF/H2O or t-BuOH/H2O)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen degassed solvent system.
-
In a separate vial, prepare a fresh solution of the copper catalyst. For example, mix CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the reaction mixture containing the ligand and the azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 5-10 equivalents).
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction (e.g., by adding EDTA to chelate the copper).
-
Purify the resulting PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Western Blotting for Determination of PROTAC-Mediated Protein Degradation (DC50)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Visualizations
Caption: VHL-mediated PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-PEG2-N3: A Technical Guide to its Mechanism of Action in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A key component in many successful PROTACs is the E3 ligase ligand, which serves to recruit the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of (S,R,S)-AHPC-PEG2-N3, a widely utilized building block in PROTAC development, focusing on its mechanism of action in mediating protein degradation.
(S,R,S)-AHPC, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, serves as a high-affinity anchor to the VHL ubiquitin ligase complex. The appended PEG2 linker provides a flexible spacer to bridge the VHL complex and a target protein ligand, while the terminal azide (N3) group enables efficient and specific conjugation to a target protein binder via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". This modular design allows for the rapid synthesis of diverse PROTAC libraries for the targeted degradation of a wide array of proteins implicated in various diseases.
Core Mechanism of Action
The fundamental role of this compound is to serve as a critical component of a PROTAC, which orchestrates the targeted degradation of a specific protein of interest (POI). The process can be broken down into the following key steps:
-
Ternary Complex Formation: A PROTAC synthesized from this compound and a POI-binding ligand enters the cell. Inside the cell, the (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ubiquitin ligase, while the other end of the PROTAC binds to the POI. This results in the formation of a transient ternary complex, bringing the POI into close proximity with the E3 ligase machinery.
-
Ubiquitination of the Target Protein: The VHL E3 ligase, as part of a larger complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple copies of the target protein.
Quantitative Data on VHL Ligand Engagement and PROTAC Efficacy
| Ligand | Binding Affinity (Kd) to VHL | Assay Method |
| VH032 | 185 nM[1] | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 nM[1] | Isothermal Titration Calorimetry (ITC) |
The degradation efficiency of PROTACs is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved). The following table summarizes data for representative PROTACs that utilize the AHPC scaffold to target different proteins.
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | QCA570 | ~1 nM[2][3] | >90%[2][3] | Bladder Cancer Cells[2][3] |
| ERK1/2 | B1-10J | 102 nM (ERK1), 85 nM (ERK2)[4] | >90%[4] | HCT116, Calu-6[4] |
| BTK | NC-1 | 2.2 nM[1] | 97%[1] | Mino Cells[1] |
Experimental Protocols
Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of DMSO and water)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the alkyne-functionalized target protein ligand in DMSO.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Prepare a stock solution of the THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the alkyne-functionalized target protein ligand in a 1:1 molar ratio in your chosen solvent system.
-
Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM, with the ligand in 5-fold excess.[5]
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[5]
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the desired PROTAC product.
-
-
Purification:
-
Once the reaction is complete, the PROTAC can be purified using standard techniques such as preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.
-
Cellular Protein Degradation Assay by Western Blot
This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
The targeted degradation of a protein by a PROTAC can have profound effects on cellular signaling pathways. The ability to visualize these pathways and the experimental workflows used to study them is crucial for understanding the broader biological impact of a PROTAC.
Generalized PROTAC Mechanism of Action
Caption: Generalized mechanism of protein degradation by a PROTAC utilizing the (S,R,S)-AHPC ligand to recruit the VHL E3 ligase.
Experimental Workflow for PROTAC Development and Evaluation
Caption: A typical experimental workflow for the development and evaluation of an (S,R,S)-AHPC-based PROTAC.
Signaling Pathway Modulation: BRD4 Degradation
The degradation of BRD4, a member of the BET family of proteins, has shown significant therapeutic potential in oncology. BRD4 is a key regulator of oncogenes such as c-MYC.
Caption: Degradation of BRD4 by an AHPC-based PROTAC leads to the downregulation of c-MYC and inhibition of tumor cell proliferation.[6]
Conclusion
This compound is a powerful and versatile chemical tool for the development of PROTACs. Its high-affinity binding to the VHL E3 ligase, coupled with a flexible PEG linker and a reactive azide handle for click chemistry, enables the efficient synthesis of potent and selective protein degraders. The ability to catalytically induce the degradation of target proteins offers a distinct advantage over traditional inhibitors, opening up new avenues for therapeutic intervention in a wide range of diseases. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for researchers aiming to harness the full potential of this technology in drug discovery and chemical biology.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the VHL Ligand in (S,R,S)-AHPC-PEG2-N3: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-N3 is a key chemical tool in the rapidly advancing field of targeted protein degradation. This bifunctional molecule serves as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate disease-causing proteins. At the heart of this compound's function is its (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides an in-depth exploration of the VHL ligand's role, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
The (S,R,S)-AHPC component, also known as VH032-NH2, is a synthetic, high-affinity ligand that specifically binds to the VHL E3 ubiquitin ligase.[1][2] In a PROTAC molecule, this VHL ligand acts as a "hitchhiker," bringing the entire PROTAC, along with its target protein, to the cellular protein degradation machinery. The PEG2 linker provides a flexible connection to a ligand for a protein of interest, and the terminal azide (N3) group enables efficient and specific conjugation to a target-protein-binding ligand via click chemistry.[1]
The VHL Ligand's Mechanism of Action in PROTACs
The primary role of the (S,R,S)-AHPC VHL ligand within a PROTAC is to recruit the VHL E3 ubiquitin ligase to a specific protein of interest that is not its natural substrate. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
dot
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Analysis of VHL Ligand Performance
While specific quantitative data for the unconjugated this compound is not extensively published, the binding affinity of its core VHL ligand, (S,R,S)-AHPC (VH032), and closely related PROTACs have been characterized. This data is crucial for understanding the potency and efficacy of PROTACs synthesized using this building block.
| Compound/PROTAC | Target | Assay Type | Value | Reference |
| VH032 | VHL | Isothermal Titration Calorimetry (ITC) | Kd : 186 nM | [3] |
| BODIPY FL VH032 | VHL | Saturation Binding Assay | Kd : ~3.0 nM | |
| MZ1 (PROTAC with VH032) | VHL | TR-FRET | Ki : 6.3 nM | |
| VH032-PEG4-amine | VHL | TR-FRET | Ki : 6.8 nM | |
| ARV-771 (PROTAC with (S,R,S)-AHPC-Me) | BET Proteins | Western Blot | DC50 : <1 nM | |
| GMB-475 (PROTAC with (S,R,S)-AHPC) | BCR-ABL1 | Cell Viability | IC50 : 1.11 µM |
Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. Ki (inhibition constant) reflects the binding affinity in a competitive assay. DC50 is the concentration of a PROTAC required to degrade 50% of the target protein. IC50 is the concentration required to inhibit a biological process by 50%.
Experimental Protocols
Accurate characterization of PROTACs synthesized from this compound is essential for their development as research tools and potential therapeutics. The following are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VHL Binding
This assay is used to determine the binding affinity of the VHL ligand portion of the PROTAC to the VHL protein in a competitive binding format.
dot
Caption: Workflow for a TR-FRET competitive binding assay.
Materials:
-
Test compound (PROTAC synthesized with this compound)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His, depending on the VBC tag)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test PROTAC in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
VHL Addition: Add the VBC protein complex to each well at a final concentration optimized for the assay.
-
FRET Pair Addition: Add the fluorescently labeled VHL ligand and the Europium-labeled antibody to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment verifies the formation of the crucial ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
dot
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC molecule
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibodies against the target protein and VHL
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC molecule and a proteasome inhibitor (to prevent degradation of the complex) for the desired time.
-
Cell Lysis: Lyse the cells to release the protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or VHL, followed by the addition of protein A/G beads to pull down the protein and its binding partners.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the target protein, the PROTAC's E3 ligase (VHL), and the immunoprecipitated protein to confirm the ternary complex.
Western Blotting for Protein Degradation
This is the standard method to quantify the extent of target protein degradation induced by the PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC molecule
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a set time course.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control. Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control to determine DC50 and Dmax values.
Conclusion
The (S,R,S)-AHPC moiety in this compound is a critical component that enables the recruitment of the VHL E3 ubiquitin ligase, the foundational step in the mechanism of action for the PROTACs synthesized from it. Its high binding affinity and well-characterized interaction with VHL make it a reliable and potent choice for the development of targeted protein degraders. By employing the quantitative assays and experimental protocols outlined in this guide, researchers can effectively characterize the performance of their novel PROTAC molecules and advance the field of targeted protein degradation.
References
The Pivotal Role of the PEG2 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cellular permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[2][5] Among the various linker chemotypes, polyethylene glycol (PEG) linkers, and specifically the short PEG2 unit, have garnered significant attention for their ability to impart favorable properties to PROTAC molecules.[]
This technical guide provides an in-depth exploration of the multifaceted functions of the PEG2 linker in PROTAC design. It will detail its impact on solubility and permeability, its role in ternary complex formation, and provide quantitative data and experimental protocols to aid researchers in the rational design of next-generation protein degraders.
Core Functions of the PEG2 Linker
The incorporation of a PEG2 linker into a PROTAC molecule confers several advantageous properties that can significantly enhance its overall performance. These benefits stem from the inherent characteristics of the ethylene glycol units: hydrophilicity and flexibility.
Enhancing Solubility and Modulating Physicochemical Properties
A major challenge in PROTAC development is the often large and lipophilic nature of the resulting molecule, which can lead to poor aqueous solubility and hinder drug development.[3] PEG linkers, including the PEG2 moiety, are a well-established strategy to mitigate this issue.[7][8] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, increasing the hydrophilicity of the PROTAC and improving its solubility in physiological environments.[2][5] This enhanced solubility is crucial for both in vitro assays and in vivo applications, where poor solubility can lead to compound precipitation and unreliable data.[]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced.[3] While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous.[3] Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded conformations.[3] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[3] However, it is a delicate balance, as excessive PEGylation can lead to decreased cellular uptake.[3] The short and flexible nature of the PEG2 linker often provides a good compromise, improving solubility without drastically impairing cell permeability.
Facilitating Ternary Complex Formation
The primary role of the linker is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex.[2][4] The length and flexibility of the linker are critical for achieving an optimal orientation of the two proteins that allows for efficient ubiquitination of the POI.[2] A linker that is too short may prevent the two proteins from coming together, while a linker that is too long might lead to unproductive binding modes.[2] The PEG2 linker, with a contour length of approximately 7 Å, offers a degree of flexibility that allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a stable and productive ternary complex.[] This flexibility can help to overcome potential steric clashes between the POI and the E3 ligase, facilitating the necessary protein-protein interactions for efficient ubiquitin transfer.[2]
Quantitative Data on PEG Linker-Containing PROTACs
The optimization of linker length is a critical step in PROTAC design. The following tables summarize quantitative data from the literature, illustrating the impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting different proteins.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | ERα | VHL | PEG (12 atoms) | < 12 | > 90% | [9] |
| PROTAC 2 | ERα | VHL | PEG (21 atoms) | 3 | 96% | [9] |
| PROTAC 3 | ERα | VHL | PEG (29 atoms) | 292 | 76% | [9] |
| PROTAC 4 | TBK1 | VHL | PEG (21 atoms) | 3 | 96% | [9] |
| PROTAC 5 | TBK1 | VHL | PEG (< 12 atoms) | No degradation | - | [9] |
| PROTAC 6 | CDK9 | VHL | PEG (varying lengths) | Optimized length dependent on system | - | [9] |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTACs, including those containing a PEG2 linker.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells treated with a PROTAC.[3]
Materials:
-
Cell culture medium and supplements
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[10]
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol is used to measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a biochemical setting.[11]
Materials:
-
Purified, labeled POI (e.g., with a FRET donor)
-
Purified, labeled E3 ligase (e.g., with a FRET acceptor)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).[3]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC design and evaluation.
Caption: Logical relationships of PEG2 linker properties and their functional impact.
Conclusion and Future Perspectives
The PEG2 linker is a valuable tool in the design of effective PROTACs, offering a means to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex. The "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies.[3] Advances in computational modeling and structural biology will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration and understanding of the role of short, flexible linkers like PEG2 will be instrumental in advancing the field of targeted protein degradation.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Azide Functional Group in (S,R,S)-AHPC-PEG2-N3 for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-N3 is a pre-functionalized chemical probe of significant interest in the field of targeted protein degradation. It is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system. This guide provides a comprehensive technical overview of the azide functional group within the this compound molecule and its application in click chemistry for the development of novel therapeutics.
This compound is an E3 ligase ligand-linker conjugate. It comprises the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a two-unit polyethylene glycol (PEG2) linker that terminates in a reactive azide (N3) group.[1][2][3] This terminal azide is the linchpin for its utility in "click chemistry," a class of biocompatible and highly efficient chemical reactions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.
| Property | Value | Reference |
| Synonyms | VH032-PEG2-N3; VHL Ligand-Linker Conjugates 6; E3 ligase Ligand-Linker Conjugates 13 | [1] |
| Molecular Formula | C28H39N7O6S | [4] |
| Molecular Weight | 601.72 g/mol | [1] |
| Storage | Store at -20°C under a nitrogen atmosphere. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. | [1] |
The Azide Functional Group and its Role in Click Chemistry
The azide group (-N3) is a cornerstone of bioorthogonal chemistry due to its small size, stability in biological media, and specific reactivity.[5] In the context of this compound, the azide serves as a "handle" for covalent modification through two primary types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and the formation of a stable triazole linkage under mild, aqueous conditions.[6][7] This makes them ideal for the modular synthesis of complex biomolecules like PROTACs.
Figure 1: Click chemistry reactions involving this compound.
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and evaluation of PROTACs using this compound. The following sections provide generalized procedures for key experimental workflows.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by reacting this compound with an alkyne-functionalized ligand for a protein of interest (POI).
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)
-
Solvent (e.g., a mixture of DMF and water)[8]
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (1-5 equivalents) in water.[8]
-
In another vial, prepare a solution of CuSO4·5H2O (0.1-0.5 equivalents) in water. If using a stabilizing ligand, pre-mix the CuSO4 with the ligand.[8]
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO4 solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the synthesis of a PROTAC using a copper-free click reaction, which is particularly useful for applications where copper toxicity is a concern.
Materials:
-
This compound
-
Strained alkyne-functionalized POI ligand (e.g., containing a DBCO or BCN moiety)
-
Solvent (e.g., PBS, DMSO, or a mixture)[9]
Procedure:
-
Dissolve the strained alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Stir the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by LC-MS.[9]
-
Due to the high efficiency of SPAAC, purification may sometimes be simplified, but preparative HPLC is recommended for high purity.
-
Characterize the final PROTAC product by LC-MS and NMR.
Figure 2: General workflow for PROTAC synthesis using this compound.
PROTAC-Mediated Protein Degradation: Signaling Pathway and Evaluation
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. This is achieved by the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[10]
Figure 3: PROTAC mechanism of action leading to protein degradation.
Protocol 3: Evaluation of Protein Degradation by Western Blot
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC synthesized from this compound
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Protocol 4: HiBiT Protein Degradation Assay
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format.[2][11]
Materials:
-
CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with the HiBiT peptide
-
PROTAC synthesized from this compound
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live-Cell Assay System (for kinetic assays)
-
Luminometer
Procedure (Endpoint Assay):
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC and incubate for the desired time.
-
Add the Nano-Glo® HiBiT Lytic Reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of protein degradation relative to the vehicle control.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[2] While specific data for PROTACs derived from this compound are proprietary to individual research projects, the following table illustrates how such data is typically presented.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| Example-PROTAC-1 | BRD4 | HEK293 | 15 | >90 | HiBiT Assay |
| Example-PROTAC-2 | KRAS G12C | HCT116 | 50 | 85 | Western Blot |
Conclusion
This compound is a valuable and versatile tool for the synthesis of VHL-based PROTACs. Its terminal azide functional group allows for the efficient and modular assembly of these complex molecules through click chemistry. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their efforts to develop novel protein degraders for therapeutic applications. The continued exploration of different linker chemistries and lengths, facilitated by reagents like this compound, will undoubtedly lead to the discovery of more potent and selective PROTACs.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. This compound|2010159-45-0|Active Biopharma Corp [activebiopharma.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Degradation [worldwide.promega.com]
(S,R,S)-AHPC-PEG2-N3 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and functional properties of (S,R,S)-AHPC-PEG2-N3, a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL ligand and a 2-unit polyethylene glycol (PEG) linker, terminating in an azide group for click chemistry applications.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C28H39N7O6S | [1][2] |
| Molecular Weight | 601.72 g/mol | [1] |
| CAS Number | 2010159-45-0 | [1] |
Role in PROTAC Technology
This compound serves as a crucial building block in the assembly of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of this molecule is a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2][3][4] The PEG2 linker provides spacing and solubility, while the terminal azide (N3) group allows for covalent conjugation to a target protein ligand using click chemistry.[1][3]
Experimental Applications and Workflow
The primary application of this compound is in the synthesis of PROTACs. The terminal azide group enables its conjugation with a target protein ligand that has been modified to contain an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry".
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this compound involves the following key steps:
-
Functionalization of Target Ligand: The small molecule ligand that binds to the protein of interest must be chemically modified to incorporate an alkyne group.
-
Click Chemistry Reaction: The alkyne-modified target ligand is then reacted with this compound. This reaction is typically catalyzed by a copper(I) source to form a stable triazole linkage, covalently connecting the VHL ligand and the target protein ligand.
-
Purification and Characterization: The resulting PROTAC molecule is purified using standard chromatography techniques (e.g., HPLC) and its identity and purity are confirmed by analytical methods such as mass spectrometry and NMR.
Signaling Pathway of a Synthesized PROTAC
Once a PROTAC is synthesized using this compound as a linker, it can be introduced into a cellular system to induce the degradation of the target protein. The mechanism of action follows a catalytic cycle.
Experimental Protocols
While specific, detailed experimental protocols are highly dependent on the target protein and the specific alkyne-modified ligand, a general protocol for the CuAAC reaction is provided below. Researchers should optimize these conditions for their specific application.
General Protocol for CuAAC-mediated PROTAC Synthesis
Materials:
-
Alkyne-modified target protein ligand
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H2O)
Procedure:
-
Dissolve the alkyne-modified target protein ligand and this compound (typically in a 1:1 to 1:1.2 molar ratio) in the chosen anhydrous, degassed solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents).
-
In another vial, prepare a solution of copper(II) sulfate (1-5 mol%).
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the reaction mixture may be quenched, for example, by the addition of EDTA to chelate the copper catalyst.
-
The crude product is then purified by preparative HPLC to yield the desired PROTAC.
-
The final product should be characterized by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Note: This is a generalized protocol. Optimization of solvent, temperature, catalyst loading, and reaction time may be necessary for each specific PROTAC synthesis.
This technical guide provides foundational information for the use of this compound in PROTAC development. For specific applications, it is crucial to consult relevant literature and perform appropriate optimizations.
References
(S,R,S)-AHPC-PEG2-N3: A Technical Guide for Researchers in Targeted Protein Degradation
(S,R,S)-AHPC-PEG2-N3 is a key research chemical in the rapidly advancing field of targeted protein degradation. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on its commercial availability, core applications, and relevant experimental protocols. This molecule is a heterobifunctional linker containing a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC), a 2-unit polyethylene glycol (PEG2) spacer, and a terminal azide (N3) group.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. They consist of two ligands connected by a linker: one binds to the target protein, and the other, in this case, (S,R,S)-AHPC, recruits the VHL E3 ubiquitin ligase. The PEG linker enhances solubility and provides spatial separation, while the azide group allows for versatile and efficient conjugation to a target protein ligand using "click chemistry."
Commercial Availability
This compound and its derivatives are readily available from various commercial suppliers, facilitating its use in research and development. The following table summarizes key information from prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedChemExpress | This compound | 2010159-45-0 | C28H39N7O6S | 601.72 | >98% | -20°C (powder), -80°C (in solvent)[3][4] |
| Active Biopharma | This compound | 2010159-45-0 | C28H39N7O6S | 601.72 | Not specified | Not specified |
| Immunomart | This compound | 2010159-45-0 | C28H39N7O6S | 601.72 | Not specified | -20°C |
| BroadPharm | (S,R,S)-AHPC-PEG2-acid | 2172820-09-4 | C30H42N4O8S | 618.75 | >98% | -20°C |
| BroadPharm | (S,R,S)-AHPC-PEG2-NHS ester | 2757045-58-0 | C34H45N5O10S | 715.81 | >98% | -20°C[5] |
| AxisPharm | (S,R,S)-AHPC-PEG2-amine HCl | 2010159-60-9 | C28H42ClN5O5S | 612.19 | >95% | -20°C |
| Tenova Pharma | (S,R,S)-AHPC-CO-PEG3-C2-azide | Not Available | C31H45N7O7S | 659.8 | >=95% | Refrigerated[6] |
Mechanism of Action: VHL-Mediated Protein Degradation
The core function of a PROTAC synthesized using this compound is to induce the ubiquitination and subsequent degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ubiquitin ligase complex.
Upon formation of the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[2][7] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, leading to its clearance from the cell.[7]
Experimental Protocols
The azide functional group of this compound allows for its conjugation to a target protein ligand via two primary "click chemistry" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating this compound to a target protein ligand functionalized with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized target protein ligand (1 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the solvent to achieve a final reaction concentration of approximately 1-10 mM.
-
In a separate tube, premix CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents).
-
Add the CuSO4/THPTA mixture to the reaction tube.
-
Initiate the reaction by adding sodium ascorbate (1-2 equivalents).
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of starting materials and the formation of the desired PROTAC product.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent (e.g., DMSO or methanol) and purified by preparative reverse-phase HPLC to isolate the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for biological applications or when the use of a copper catalyst is undesirable. It requires the target protein ligand to be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO)-functionalized target protein ligand
-
Biocompatible solvent (e.g., DMSO, PBS, or cell culture medium)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized target protein ligand in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine equimolar amounts of the this compound and the DBCO-functionalized ligand solutions.
-
Adjust the final volume with the chosen solvent to achieve a suitable reaction concentration (typically in the micromolar to low millimolar range).
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and reaction conditions.[8]
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Follow the same purification and characterization steps as outlined in the CuAAC protocol.
-
Conclusion
This compound is a valuable and commercially accessible tool for researchers engaged in the design and synthesis of VHL-recruiting PROTACs. Its versatile azide functionality allows for straightforward and efficient conjugation to a wide variety of target protein ligands through established click chemistry protocols. A thorough understanding of its properties, mechanism of action, and the experimental procedures for its use will empower scientists to further explore the potential of targeted protein degradation as a therapeutic modality.
References
- 1. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer | Semantic Scholar [semanticscholar.org]
- 2. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
VHL-Based PROTAC Linkers: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This in-depth guide focuses on a critical component of these heterobifunctional molecules: the linker, specifically within the context of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding the nuances of VHL-based PROTAC linker design is paramount for developing potent, selective, and effective protein degraders.
The VHL E3 Ligase Complex and Its Role in Protein Degradation
The VHL protein is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex, which also includes Cullin-2, Elongin B, Elongin C, and Rbx1.[1][2][3][4] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][5][6] The VHL protein recognizes a hydroxylated proline residue on HIF-1α, a post-translational modification that occurs in the presence of oxygen.[7] Due to its widespread expression across various tissues, VHL has become one of the most extensively utilized E3 ligases in the design of PROTACs.[7][8]
PROTACs co-opt this natural cellular process. A VHL-based PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits the VHL E3 ligase, and a chemical linker that connects these two moieties.[9][10][11] By bringing the POI into close proximity with the VHL complex, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3][11]
The Crucial Role of the Linker in VHL-Based PROTACs
The linker is not merely a passive tether but an active modulator of PROTAC efficacy. Its length, composition, and attachment points significantly influence several key parameters that determine the overall success of a protein degrader.
Key Functions of the PROTAC Linker:
-
Ternary Complex Formation and Stability: The linker's primary role is to enable the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[12][13][14] The linker's flexibility and length must be optimized to allow for favorable protein-protein interactions within this complex, a concept known as cooperativity.[15]
-
Cell Permeability and Physicochemical Properties: The linker contributes significantly to the overall molecular weight and polarity of the PROTAC, which in turn affects its ability to cross cell membranes.[16][17] The design of linkers that can shield polar surface area through intramolecular interactions can improve cell permeability.[16][17]
-
Selectivity and Off-Target Effects: The linker can influence the selectivity of the PROTAC by orienting the target protein in a specific manner relative to the E3 ligase, potentially minimizing the degradation of unintended proteins.[]
-
Pharmacokinetics and Metabolic Stability: The chemical nature of the linker can impact the metabolic stability and pharmacokinetic profile of the PROTAC.[19][20] Linker optimization is crucial to avoid premature cleavage and ensure sufficient exposure in vivo.[20]
Types of Linkers Used in VHL-Based PROTACs
A variety of linker chemistries have been explored in the development of VHL-based PROTACs, each with its own set of advantages and disadvantages.
-
Alkyl Chains: Simple, flexible aliphatic chains are commonly used as a starting point in PROTAC design. Their length can be easily varied to probe the optimal distance for ternary complex formation.
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are also flexible and can improve the solubility of the PROTAC molecule.[21] They are frequently employed in early-stage discovery efforts.[16][17]
-
Rigid Linkers: More rigid linkers, such as those containing piperazine or piperidine moieties, can restrict the conformational flexibility of the PROTAC.[16][17] This can be advantageous in pre-optimizing the PROTAC for a productive ternary complex conformation, potentially leading to higher potency.[22]
-
Phenyl-based linkers: Aromatic rings can be incorporated into the linker to provide rigidity and serve as attachment points.[21]
The choice of linker type is a critical aspect of the PROTAC design and optimization process and often requires empirical testing of a library of linkers with varying lengths and compositions.[22][23]
Quantitative Data on VHL-Based PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize quantitative data for selected VHL-based PROTACs from the literature.
| PROTAC Name | Target Protein | Linker Type | DC50 | Dmax | Cell Line | Reference |
| NR-11c | p38α | PEG-based | ~100 nM | >80% | MDA-MB-231 | [9] |
| BRD-SF2 | BRD4 | Not Specified | 17.2 µM | 60% | Not Specified | [24] |
| AR-VHL-SF2 | Androgen Receptor | Not Specified | Not Specified | Potent Degradation | LNCaP | [24] |
| ARV-771 | BRD3(BD2) | Not Specified | Potent | Not Specified | Not Specified | [25] |
| MZ1 | BRD3(BD2) | Not Specified | Potent | Not Specified | Not Specified | [25] |
Note: This table is a representative sample and not an exhaustive list of all published VHL-based PROTACs.
Experimental Protocols for VHL-Based PROTAC Evaluation
A suite of in vitro and cell-based assays is essential for the design, optimization, and validation of VHL-based PROTACs.
VHL-E3 Ligase Binding Assay
Objective: To determine the binding affinity of the PROTAC's VHL ligand moiety to the VHL E3 ligase complex.
Methodology (Fluorescence Polarization - FP): [15][26]
-
Reagents and Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex.
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-labeled).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test PROTAC or VHL ligand.
-
384-well black plates.
-
Plate reader with FP capabilities.
-
-
Procedure:
-
Prepare a solution of the VCB complex and the fluorescently labeled HIF-1α peptide in the assay buffer. The concentration of the VCB complex should be in the range of the Kd of the peptide.
-
Serially dilute the test PROTAC or VHL ligand in the assay buffer.
-
Add a fixed volume of the VCB/peptide solution to each well of the 384-well plate.
-
Add the serially diluted test compound to the wells. Include control wells with no compound (maximum polarization) and wells with a known potent VHL ligand (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Ternary Complex Formation Assay
Objective: To assess the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the VHL E3 ligase.
Methodology (Surface Plasmon Resonance - SPR): [27]
-
Reagents and Materials:
-
Purified target protein.
-
Purified VCB complex.
-
Test PROTAC.
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit for protein immobilization.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize either the target protein or the VCB complex onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of solutions containing a fixed concentration of the soluble protein partner (the one not immobilized) and varying concentrations of the PROTAC in running buffer.
-
Inject the solutions over the sensor chip surface and monitor the binding response.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to one protein in the presence and absence of the other.
-
Other techniques for assessing ternary complex formation include Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and cellular assays like NanoBRET™.[13][25][27][28]
In Vitro Protein Degradation Assay
Objective: To confirm that the PROTAC can induce the ubiquitination and degradation of the target protein in a cell-free system.
Methodology (In Vitro Pull-down Assay): [12][14]
-
Reagents and Materials:
-
Purified target protein (e.g., with a His-tag).
-
Purified VCB complex.
-
E1 and E2 ubiquitinating enzymes.
-
Ubiquitin.
-
ATP.
-
Test PROTAC.
-
Ni-NTA beads.
-
Wash and elution buffers.
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies against the target protein and ubiquitin.
-
-
Procedure:
-
Combine the purified target protein, VCB complex, E1, E2, ubiquitin, and ATP in a reaction buffer.
-
Add the test PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and add Ni-NTA beads to pull down the His-tagged target protein.
-
Wash the beads to remove non-specific binders.
-
Elute the protein from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the target protein to assess degradation and an anti-ubiquitin antibody to detect ubiquitination.
-
Cellular Protein Degradation Assay
Objective: To measure the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Methodology (Western Blot): [9]
-
Reagents and Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and supplements.
-
Test PROTAC.
-
DMSO (vehicle control).
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test PROTAC. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and the drug discovery workflow is crucial for a comprehensive understanding of VHL-based PROTACs.
VHL-Mediated Protein Degradation Pathway
Caption: VHL-mediated degradation of HIF-1α under normoxic and hypoxic conditions.
VHL-Based PROTAC Design and Optimization Workflow
Caption: A typical workflow for the design and optimization of VHL-based PROTACs.
Conclusion
The linker is a pivotal component in the design of effective VHL-based PROTACs, profoundly influencing their potency, selectivity, and drug-like properties. A deep understanding of the interplay between the linker, the target protein, and the VHL E3 ligase is essential for the successful development of this promising class of therapeutics. Through a systematic approach involving rational design, chemical synthesis, and a comprehensive suite of biochemical and cellular assays, researchers can optimize linker compositions to unlock the full potential of targeted protein degradation.
References
- 1. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 6. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 7. researchgate.net [researchgate.net]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ternary Complex Formation [worldwide.promega.com]
- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 28. benchchem.com [benchchem.com]
The Dawn of a New Therapeutic Modality: A Technical Guide to Targeted Protein Degradation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the core principles of PROTAC technology, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanism of action, key components of PROTAC design, and the critical role of ternary complex formation, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to illuminate this cutting-edge therapeutic approach.
The PROTAC Mechanism: A Catalytic Cycle of Degradation
Unlike traditional small molecule inhibitors that block the function of a target protein, PROTACs are designed to induce its selective removal.[1][2] They achieve this by acting as a molecular bridge, simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, a critical step in the degradation process.[5] Within this complex, the E3 ligase is brought close enough to the POI to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the surface of the target protein.[1][6] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery.[1][6] A key advantage of PROTACs is their catalytic nature; once the tagged protein is degraded, the PROTAC is released and can engage another target protein molecule, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.[2][7]
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arvinas Releases Interim Clinical Data Further Demonstrating the Powerful Potential of PROTAC® Protein Degraders ARV-471 and ARV-110 | Arvinas [ir.arvinas.com]
Methodological & Application
Synthesis Protocol for (S,R,S)-AHPC-PEG2-N3: A VHL Ligand-Linker Conjugate for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of (S,R,S)-AHPC-PEG2-N3, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). This versatile building block incorporates the high-affinity (S,R,S)-AHPC VHL ligand connected to a two-unit polyethylene glycol (PEG) linker terminating in a chemically tractable azide group.
The azide moiety allows for the covalent attachment of a target protein-binding ligand (warhead) through highly efficient and bio-orthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This modular approach facilitates the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies and the development of novel targeted protein degraders.
The (S,R,S)-AHPC moiety recruits the VHL E3 ligase, a key component of the cellular ubiquitin-proteasome system. Once a PROTAC molecule forms a ternary complex with the VHL E3 ligase and a target protein, the target protein is polyubiquitinated and subsequently degraded by the proteasome.
Signaling Pathway: VHL-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC utilizing the VHL E3 ligase to induce the degradation of a target protein.
Caption: VHL-mediated degradation of a target protein by a PROTAC molecule.
Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols outline the synthesis of the key intermediates and the final product.
Part 1: Synthesis of (S,R,S)-AHPC (VHL Ligand)
This protocol is adapted from the work of Steinebach, C. et al. and involves a convergent synthesis strategy.
Experimental Workflow: Synthesis of (S,R,S)-AHPC
Caption: A multi-step workflow for the synthesis of the VHL ligand (S,R,S)-AHPC.
Materials:
-
4-Bromobenzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Methylthiazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Boc-L-hydroxyproline
-
Boc-L-tert-leucine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard solvents for reaction and purification (e.g., ethyl acetate, hexanes, methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Boc Protection of 4-Bromobenzylamine:
-
Dissolve 4-bromobenzylamine (1.0 eq) in DCM.
-
Add Boc₂O (1.1 eq) and stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Boc-protected 4-bromobenzylamine.
-
-
Heck Reaction:
-
To a solution of Boc-protected 4-bromobenzylamine (1.0 eq) in DMA, add 4-methylthiazole (1.5 eq), KOAc (2.0 eq), and Pd(OAc)₂ (5 mol%).
-
Heat the mixture at 130 °C for 4-6 hours.
-
Monitor the reaction by LC-MS. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the product from the Heck reaction in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the TFA salt of the amine.
-
-
First Amide Coupling (with Boc-L-hydroxyproline):
-
Dissolve the amine TFA salt (1.0 eq), Boc-L-hydroxyproline (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor by LC-MS. Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
-
-
Second Boc Deprotection:
-
Repeat the Boc deprotection procedure as described in step 3.
-
-
Second Amide Coupling (with Boc-L-tert-leucine):
-
Dissolve the deprotected intermediate (1.0 eq), Boc-L-tert-leucine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Stir at room temperature for 4-6 hours.
-
Work up and purify as described in step 4.
-
-
Final Boc Deprotection:
-
Treat the product from the second amide coupling with a 1:1 mixture of TFA and DCM for 1-2 hours at room temperature.
-
Remove the solvents under reduced pressure to yield (S,R,S)-AHPC as its TFA salt.
-
Part 2: Synthesis of Azido-PEG2-amine
This can be achieved through a two-step process starting from the commercially available Boc-NH-PEG2-OH.
Materials:
-
Boc-NH-PEG2-OH
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
DMF
-
TFA
-
DCM
Procedure:
-
Mesylation and Azidation:
-
Dissolve Boc-NH-PEG2-OH (1.0 eq) and TEA (1.5 eq) in DCM at 0 °C.
-
Add MsCl (1.2 eq) dropwise and stir at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude mesylate in DMF and add NaN₃ (3.0 eq).
-
Heat the reaction to 80 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to obtain Boc-NH-PEG2-N3.
-
-
Boc Deprotection:
-
Dissolve Boc-NH-PEG2-N3 in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure to obtain Azido-PEG2-amine as its TFA salt.
-
Part 3: Synthesis of this compound
This final step involves the amide coupling of a carboxylic acid derivative of (S,R,S)-AHPC with the synthesized Azido-PEG2-amine. For this, a precursor of (S,R,S)-AHPC with a free carboxylic acid is required. This can be synthesized by coupling the intermediate from Part 1, Step 5 with a suitable protected amino acid that can be deprotected to reveal a carboxylic acid. A more direct route involves coupling (S,R,S)-AHPC-acid with the amine. Assuming (S,R,S)-AHPC-acid is available:
Materials:
-
(S,R,S)-AHPC-acid
-
Azido-PEG2-amine TFA salt
-
HATU
-
DIPEA
-
DMF
Procedure:
-
Amide Coupling:
-
Dissolve (S,R,S)-AHPC-acid (1.0 eq), Azido-PEG2-amine TFA salt (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| Part 1: (S,R,S)-AHPC Synthesis | ||||
| Boc Protection | 4-Bromobenzylamine, Boc₂O | Boc-protected 4-bromobenzylamine | >95 | >98 |
| Heck Reaction | Boc-protected amine, 4-Methylthiazole | Arylated intermediate | 60-70 | >95 |
| Amide Coupling 1 | Deprotected amine, Boc-L-hydroxyproline | Dipeptide intermediate | 70-80 | >95 |
| Amide Coupling 2 | Deprotected dipeptide, Boc-L-tert-leucine | Tripeptide intermediate | 75-85 | >95 |
| Part 2: Linker Synthesis | ||||
| Mesylation/Azidation | Boc-NH-PEG2-OH, MsCl, NaN₃ | Boc-NH-PEG2-N3 | 80-90 | >98 |
| Part 3: Final Coupling | ||||
| Amide Coupling | (S,R,S)-AHPC-acid, Azido-PEG2-amine | This compound | 50-60 | >98 (HPLC) |
Note: Yields and purities are approximate and may vary depending on reaction conditions and purification techniques.
Application Example: PROTAC Formation via CuAAC
The synthesized this compound can be readily conjugated to an alkyne-functionalized warhead.
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Prepare stock solutions of all reactants in a suitable solvent.
-
In a reaction vial, add the this compound (1.0 eq) and the alkyne-warhead (1.1 eq).
-
Add the THPTA ligand, followed by CuSO₄.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours, protecting it from light.
-
Monitor the reaction by LC-MS.
-
Upon completion, the PROTAC can be purified by preparative HPLC.
This protocol provides a comprehensive guide for the synthesis and application of this compound, enabling researchers to efficiently generate novel PROTACs for targeted protein degradation studies.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S,R,S)-AHPC-PEG2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and biocompatibility.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a Cu(I) species.[1] These application notes provide detailed protocols and considerations for the use of (S,R,S)-AHPC-PEG2-N3, an E3 ligase ligand-linker conjugate, in CuAAC reactions. This reagent is particularly relevant in the development of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[2]
This compound incorporates the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 2-unit polyethylene glycol (PEG) linker terminating in an azide group.[2] This azide functionality allows for its conjugation to alkyne-modified molecules, such as ligands for target proteins, via the CuAAC reaction, a common strategy in PROTAC synthesis.[1][]
Key Applications
-
PROTAC Synthesis: The primary application of this compound is in the synthesis of PROTACs. By conjugating this VHL ligand-linker to a target protein ligand, researchers can create heterobifunctional molecules that recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
-
Bioconjugation: Beyond PROTACs, this reagent can be used in various bioconjugation applications where tethering a molecule to a VHL ligand is desired. The PEG linker enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[6]
-
Chemical Biology: this compound can be a valuable tool for developing chemical probes to study the VHL E3 ligase and the ubiquitin-proteasome system.
VHL-Mediated Protein Degradation Pathway
The diagram below illustrates the general mechanism of action for a PROTAC synthesized using this compound. The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: VHL-PROTAC signaling pathway.
Experimental Protocols
General Considerations for CuAAC Reactions
-
Oxygen Sensitivity: The active catalyst in CuAAC is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. While some protocols can be performed in air, particularly with the use of excess reducing agent and stabilizing ligands, sensitive or low-concentration reactions may benefit from deoxygenated solutions and an inert atmosphere (e.g., nitrogen or argon).[7]
-
Copper Source: The most common method for generating Cu(I) in situ is the reduction of a Cu(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate.[8]
-
Ligands: Copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathophenanthroline disulfonate (BPS), are often used to stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction.[8]
-
Solvents: CuAAC reactions are typically performed in a variety of solvents, including aqueous buffers (e.g., PBS, Tris), organic solvents (e.g., DMSO, DMF, t-BuOH), or mixtures thereof. The choice of solvent should be guided by the solubility of the reactants. For bioconjugations, aqueous systems are preferred.
Protocol 1: General CuAAC for Synthesis of a PROTAC
This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
-
Solvent (e.g., DMSO, DMF, or an aqueous buffer system)
-
Deionized water
-
Nitrogen or Argon gas (optional)
Equipment:
-
Microcentrifuge tubes or reaction vials
-
Vortex mixer
-
Centrifuge
-
Analytical and preparative HPLC for purification and analysis
Experimental Workflow:
Caption: General workflow for CuAAC.
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Alkyne-functionalized target protein ligand: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
Sodium L-ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh just before use.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized target protein ligand (1 equivalent).
-
Add the this compound stock solution (1-1.2 equivalents).
-
Add the reaction solvent (e.g., a mixture of DMSO and water) to achieve a final reactant concentration of approximately 1-10 mM.
-
Add the THPTA stock solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.
-
If necessary, purge the reaction vessel with nitrogen or argon and seal the tube.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC to determine completion. For less reactive substrates, gentle heating (e.g., 37-50°C) may be required.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified directly by preparative HPLC.
-
Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers can then be combined, dried, and concentrated under reduced pressure. The crude product can be further purified by flash column chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC conjugate using LC-MS and NMR spectroscopy.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for CuAAC reactions in bioconjugation and PROTAC synthesis. Note that optimal conditions can vary significantly based on the specific substrates.
Table 1: General CuAAC Reaction Parameters
| Parameter | Typical Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reactions.[8] |
| Equivalents of Azide | 1.0 - 2.0 | A slight excess of one reactant can drive the reaction to completion. |
| CuSO₄ Concentration | 50 µM - 1 mM | Higher concentrations can increase reaction rate but also risk of side reactions.[1] |
| Sodium Ascorbate Conc. | 1 - 10 mM | Should be in excess relative to CuSO₄. |
| Ligand:Cu Ratio | 1:1 to 5:1 | A higher ratio helps to stabilize Cu(I) and protect biomolecules.[8] |
| Temperature | Room Temp. - 70°C | Most reactions proceed well at room temperature.[9] |
| Reaction Time | 30 min - 24 h | Typically 1-4 hours for completion.[10] |
Table 2: Reported Yields for CuAAC in Similar Systems
| Reactants | Solvent | Catalyst System | Temp. | Time | Yield | Reference |
| Peptide-alkyne + Peptide-azide | DMF | Cu wire | 50°C | 5 h | >95% | [9] |
| Alkyne-TOCA analog + Azide | pH 5.0 buffer | CuSO₄, NaAsc | Room Temp. | N/A | >98% | [9] |
| mPEG-alkyne + Coumarin-azide | THF | Cu(I), PMDTA | N/A | N/A | 73% | |
| mPEG-alkyne + Coumarin-azide | scCO₂ | Cu(I) | 35°C | 24 h | 82.32% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | - Inactive catalyst (Cu(II))- Degradation of reagents- Low reactant concentration | - Prepare sodium ascorbate solution fresh.- Deoxygenate solvents.- Increase reactant concentrations.- Use a stabilizing ligand like THPTA. |
| Side Product Formation | - Oxidation of substrates- Copper-mediated side reactions | - Perform the reaction under an inert atmosphere.[7]- Add a radical scavenger like aminoguanidine.- Optimize the copper concentration. |
| Poor Solubility of Reactants | - Inappropriate solvent system | - Use a co-solvent like DMSO, DMF, or t-BuOH.- Ensure the final concentration of organic solvent is compatible with biomolecules if applicable. |
| Difficulty in Purification | - Complex reaction mixture | - Optimize the reaction to go to completion to simplify the mixture.- Use orthogonal purification methods (e.g., different HPLC columns or solvent systems). |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S, R, S)-AHPC-PEG2-acid, 2172820-09-4 | BroadPharm [broadpharm.com]
- 7. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using (S,R,S)-AHPC-PEG2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This powerful click chemistry reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule.[1][3] (S,R,S)-AHPC-PEG2-N3 is a key reagent in this field, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5]
This compound is an E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a two-unit polyethylene glycol (PEG) linker terminating in an azide group.[4][6] This structure allows for its straightforward conjugation to a DBCO- or BCN-functionalized molecule, such as a target protein ligand, to form a PROTAC.[4] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]
These application notes provide detailed protocols for the use of this compound in SPAAC reactions for the synthesis of PROTACs and other bioconjugates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | VH032-PEG2-N3; VHL Ligand-Linker Conjugates 6 | [4] |
| Molecular Formula | C₂₈H₃₉N₇O₆S | MedChemExpress |
| Molecular Weight | 601.72 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [8] |
Table 2: Recommended Starting Conditions for SPAAC Reactions
| Parameter | Recommended Value | Notes |
| Solvent | Anhydrous DMSO or DMF | Ensure solvent is anhydrous to prevent side reactions with DBCO. |
| Reactant Concentration | 1-10 mM | Higher concentrations can increase reaction rates. |
| Molar Ratio | 1:1 to 1:1.5 (this compound : DBCO-functionalized molecule) | A slight excess of one reactant can drive the reaction to completion. |
| Temperature | Room temperature (20-25°C) to 37°C | Higher temperatures can increase reaction rates, but check the stability of your reactants. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by LC-MS or TLC. |
Table 3: Representative Analytical Data for PROTAC Synthesis via SPAAC
| Analytical Technique | Expected Outcome |
| LC-MS | Disappearance of starting material peaks and appearance of a new peak with the expected mass of the PROTAC conjugate. |
| Preparative HPLC | Purification of the PROTAC conjugate from unreacted starting materials and byproducts. |
| ¹H NMR & HRMS | Confirmation of the chemical structure and exact mass of the purified PROTAC. |
Mandatory Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis using SPAAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via SPAAC
This protocol outlines a general procedure for the conjugation of this compound to a DBCO-functionalized target protein ligand.
Materials:
-
This compound
-
DBCO-functionalized target protein ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometry (HRMS) instrument
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized target protein ligand in anhydrous DMSO.
-
-
SPAAC Reaction:
-
In a clean, dry vial, combine equimolar amounts of the this compound and the DBCO-functionalized ligand solutions. For example, mix 100 µL of each 10 mM stock solution for a 1:1 molar ratio. A slight excess (e.g., 1.1 equivalents) of the DBCO-functionalized ligand can be used to ensure complete consumption of the VHL-linker.
-
Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours. The reaction should be protected from light as DBCO can be light-sensitive.[9]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS. Take a small aliquot (e.g., 1-2 µL) of the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile/water), and analyze for the consumption of starting materials and the formation of the product, identified by its expected mass.
-
-
Purification:
-
Upon completion of the reaction, purify the resulting PROTAC molecule by preparative reverse-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.
-
Collect the fractions containing the purified PROTAC.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final PROTAC product using analytical LC-MS, ¹H NMR, and HRMS.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Store the purified PROTAC at -20°C or -80°C for long-term stability.
-
Protocol 2: General Procedure for Bioconjugation to a DBCO-Functionalized Protein
This protocol provides a general guideline for conjugating this compound to a protein that has been functionalized with a DBCO group.
Materials:
-
This compound
-
DBCO-functionalized protein (e.g., antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free and azide-free buffer.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification.
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.
-
Prepare a solution of the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
The final concentration of the organic solvent (DMSO) should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for overnight incubation. The optimal time and temperature may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy (if either component has a distinct chromophore), mass spectrometry (for intact protein mass analysis), or HPLC.
-
Troubleshooting and Optimization
-
Low Reaction Yield:
-
Increase the concentration of the reactants.
-
Use a larger molar excess of one of the reactants.
-
Increase the reaction temperature or time, ensuring the stability of the reactants.
-
Ensure the solvent is completely anhydrous, as water can slowly react with DBCO.
-
-
Non-specific Labeling (for protein conjugation):
-
Ensure the DBCO-functionalized protein is pure.
-
Optimize the molar excess of the azide linker to minimize off-target reactions.
-
-
Poor Solubility:
-
The PEG2 linker in this compound is designed to enhance aqueous solubility.[10] If the final conjugate has poor solubility, consider using a longer PEG linker in your DBCO-functionalized component.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of PROTACs and other bioconjugates through Strain-Promoted Alkyne-Azide Cycloaddition.
References
- 1. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating (S,R,S)-AHPC-PEG2-N3 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed experimental conditions and protocols for the conjugation of (S,R,S)-AHPC-PEG2-N3, an E3 ligase ligand-linker conjugate, to a target ligand. This linker is a valuable tool in the development of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2][3][4][5][6] (S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The integrated PEG2 linker enhances solubility and provides a spacer to connect to a ligand for a protein of interest (POI).
The terminal azide (N3) group on the linker allows for highly specific and efficient conjugation to a target ligand functionalized with a compatible reactive group, primarily through "click chemistry" reactions.[] The two main strategies discussed in these notes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][8][9]
Chemical Structure and Conjugation Principle
This compound incorporates the VHL ligand and a PEG linker terminating in an azide group. This azide group can react with a target ligand containing either a terminal alkyne (for CuAAC) or a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) (for SPAAC), to form a stable triazole linkage.
Experimental Protocols
Two primary protocols are provided below for the conjugation of this compound to a target ligand. The choice between CuAAC and SPAAC will depend on the nature of the target ligand, its sensitivity to copper, and the desired reaction kinetics.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is highly efficient and utilizes a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on the target ligand.[8][10][11]
Materials:
-
This compound
-
Alkyne-functionalized target ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., DMSO, DMF, or aqueous buffer like PBS)
-
Purification system (e.g., HPLC, flash chromatography)
Experimental Workflow:
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound and the alkyne-functionalized target ligand in a suitable solvent (e.g., DMSO or DMF).
-
Prepare aqueous stock solutions of CuSO4 (e.g., 20-100 mM), a stabilizing ligand like THPTA (e.g., 100-200 mM), and sodium ascorbate (e.g., 100-300 mM). The sodium ascorbate solution should be freshly prepared.[8][10]
-
-
Reaction Setup:
-
In a reaction vessel, combine this compound and the alkyne-functionalized target ligand. A slight excess of one reactant (e.g., 1.1-1.5 equivalents) can be used to drive the reaction to completion.
-
Add the appropriate solvent to achieve the desired reaction concentration.
-
-
Catalyst Preparation and Addition:
-
Reaction Initiation and Incubation:
-
Monitoring and Purification:
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC.
-
Once the reaction is complete, purify the resulting PROTAC conjugate using reverse-phase HPLC or flash column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and NMR.
-
Quantitative Data for CuAAC Protocol:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1:1.5 (or vice versa) | A slight excess of one component can improve yield. |
| CuSO4 Concentration | 0.05 - 0.25 mM | Higher concentrations can lead to protein precipitation in bioconjugations.[11] |
| Ligand (THPTA) to Copper Ratio | 2:1 to 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects biomolecules.[8][11] |
| Sodium Ascorbate Concentration | 2.5 - 5 mM | Acts as a reducing agent to maintain the active Cu(I) catalyst.[10][11] |
| Reaction Temperature | Room Temperature (20-25°C) | Generally sufficient for rapid reaction. |
| Reaction Time | 30 - 60 minutes | Substrate dependent; monitor for completion.[8][10] |
| Solvent | DMSO, DMF, PBS, HEPES buffer | Choice depends on the solubility of the reactants. |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for conjugations involving sensitive biological molecules where the presence of copper may be detrimental.[9][13] This reaction utilizes a strained cyclooctyne, such as DBCO or BCN, on the target ligand.
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO or BCN)-functionalized target ligand
-
Solvent (e.g., DMSO, aqueous buffers like PBS or HEPES)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Experimental Workflow:
Procedure:
-
Preparation of Solutions:
-
Dissolve this compound and the strained alkyne-functionalized target ligand in a compatible solvent. For biological molecules, aqueous buffers such as PBS or HEPES are commonly used.[14] Organic co-solvents like DMSO can be used to aid solubility.
-
-
Reaction Setup:
-
Combine the solutions of the azide and the strained alkyne in a reaction vessel. The molar ratio can be varied to optimize the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.[15] Reaction times for SPAAC are generally longer than for CuAAC and can range from 1 to 24 hours.
-
-
Monitoring and Purification:
-
The progress of the reaction can be monitored by the disappearance of the DBCO absorbance at around 309 nm using a UV-Vis spectrophotometer, or by LC-MS.[15]
-
Once complete, purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography for larger biomolecules.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using mass spectrometry and other relevant analytical techniques.
-
Quantitative Data for SPAAC Protocol:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Strained Alkyne) | 1:1 to 1:3 | An excess of one reagent may be needed to drive the reaction. |
| Reaction Temperature | Room Temperature (25°C) or 37°C | Higher temperatures can increase the reaction rate, but biomolecule stability must be considered.[15] |
| Reaction Time | 1 - 24 hours | Highly dependent on the specific strained alkyne and substrates. |
| pH | 5 - 10 | Reaction rates can be pH-dependent; higher pH generally increases the rate, except in HEPES buffer.[14] |
| Solvent | Aqueous buffers (PBS, HEPES), DMSO, DMF | HEPES buffer may lead to higher reaction rates compared to PBS.[14] |
Downstream Processing and Analysis
Following successful conjugation, it is crucial to thoroughly characterize the resulting PROTAC.
Purification:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for purifying small molecule PROTACs.
-
Flash Column Chromatography: Suitable for larger scale purifications.
-
Size-Exclusion Chromatography (SEC): Useful for purifying PROTACs conjugated to large biomolecules like antibodies.
Analysis and Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.
-
Nuclear Magnetic Resonance (NMR): To confirm the structure of the PROTAC.
-
Purity Assessment: Analytical HPLC with UV detection is used to determine the purity of the final product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation (CuAAC) | Inactive catalyst | Ensure the sodium ascorbate solution is fresh. Use a stabilizing ligand (THPTA/TBTA). Degas solvents to remove oxygen. |
| Poor solubility of reactants | Use a co-solvent like DMSO or DMF. | |
| Low or No Product Formation (SPAAC) | Steric hindrance | Consider a longer PEG linker on either the AHPC moiety or the target ligand.[15] |
| Low reactant concentration | Increase the concentration of one or both reactants. | |
| Side Reactions/Impurity Formation | Oxidation of biomolecule (CuAAC) | Use a copper-stabilizing ligand and minimize reaction time. Consider switching to SPAAC. |
| Non-specific labeling (SPAAC) | DBCO can sometimes react with cysteine residues. Ensure proper reaction conditions and consider alternative conjugation strategies if necessary.[15] |
By following these detailed protocols and considering the provided quantitative data, researchers can successfully conjugate this compound to a variety of target ligands, facilitating the development of novel PROTACs for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Designing a PROTAC with (S,R,S)-AHPC-PEG2-N3: A Detailed Guide for Researchers
Application Notes
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the prefabricated E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG2-N3 . This building block incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a two-unit polyethylene glycol (PEG) linker terminating in an azide (-N3) functional group. The presence of the azide moiety makes this reagent ideal for facile and efficient conjugation to a protein of interest (POI) ligand via "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins. They consist of three key components: a ligand that binds to an E3 ubiquitin ligase, a ligand that binds to a POI, and a linker that connects the two. By bringing the E3 ligase and the POI into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.
The use of this compound offers a streamlined approach to PROTAC synthesis. By providing the VHL ligand and a flexible PEG linker in a single, ready-to-use molecule, it simplifies the synthetic workflow, allowing researchers to focus on the development and modification of the POI ligand. The PEG linker enhances the solubility and can favorably impact the physicochemical properties of the final PROTAC.
This guide will detail the necessary steps for designing and synthesizing a PROTAC using this compound, including the synthesis of an alkyne-modified POI ligand, the CuAAC reaction, purification and characterization of the final PROTAC, and subsequent biological evaluation to confirm its protein degradation activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow for synthesizing and evaluating a PROTAC using this compound.
Caption: PROTAC mechanism of action.
Application Notes and Protocols for the Characterization of (S,R,S)-AHPC-PEG2-N3 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-N3 is a bifunctional molecule, likely a PROTAC (Proteolysis Targeting Chimera), that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC), a polyethylene glycol (PEG) linker, and a terminal azide (N3) group.[1][2][3][4] The azide allows for further conjugation via click chemistry. As with other complex bifunctional molecules, comprehensive characterization is crucial to ensure structural integrity, purity, and suitability for downstream applications.[5][6][7][8] This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound conjugates.
Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of the conjugate and assessing its purity.[9][10] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.[9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for analyzing the purity of PROTACs and identifying any impurities or degradation products.[11][12][13]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) to a final concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI-positive mode):
-
Ion Source: Electrospray ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 100-2000.
-
Data Presentation: Expected LC-MS Data
| Parameter | Expected Value |
| Retention Time (RT) | Analyte-specific (e.g., 5.8 min) |
| Observed [M+H]⁺ | Corresponds to the calculated exact mass + 1.0073 |
| Purity (by UV at 254 nm) | >95% |
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of the this compound conjugate.[] Both ¹H and ¹³C NMR are critical for verifying the integrity of the AHPC, PEG, and terminal azide moieties.[15][16]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the conjugate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Conditions:
-
Spectrometer: 400 MHz or higher field strength.
-
Probe: Standard broadband probe.
-
Temperature: 25°C.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Presentation: Expected NMR Data
| Nucleus | Key Chemical Shifts (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H | ~7.0-8.5 | m | Aromatic protons of AHPC |
| ~3.5-3.7 | m | Methylene protons of PEG linker | |
| ~3.4 | t | Methylene protons adjacent to N₃ | |
| ~0.9 | s | t-butyl protons of AHPC | |
| ¹³C | ~160-175 | s | Carbonyl carbons |
| ~120-150 | s | Aromatic carbons | |
| ~60-70 | s | PEG carbons | |
| ~50 | s | Carbon adjacent to N₃ |
Logical Relationship of NMR Data for Structural Confirmation
Caption: Logical flow for structural confirmation using NMR data.
Characterization of the Azide Functionality
The terminal azide group is a key functional handle for subsequent conjugation reactions. Its presence and integrity must be confirmed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward method to confirm the presence of the azide functional group, which has a characteristic stretching vibration.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Place a small amount of the solid conjugate directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet containing a small amount of the sample.
-
-
FTIR Spectrometer Conditions:
-
Mode: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation: Expected FTIR Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Azide (N₃) | 2100-2160 (strong, sharp) |
| Amide C=O | 1630-1680 |
| C-H (aliphatic) | 2850-3000 |
| O-H | 3200-3600 (broad, if present) |
Thin-Layer Chromatography (TLC) with Azide-Specific Staining
A specific staining method can be used to visualize the azide-containing compound on a TLC plate.[17][18] This involves the reduction of the azide to an amine, followed by reaction with ninhydrin.[19]
Experimental Protocol: Azide-Specific TLC Staining
-
TLC Development:
-
Spot the sample on a silica gel TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., dichloromethane/methanol, 95:5).
-
Dry the plate thoroughly.
-
-
Reduction Step:
-
Dip the dried plate in a 10% (w/v) solution of triphenylphosphine (PPh₃) in dichloromethane for 30 seconds.
-
Allow the solvent to evaporate.
-
Heat the plate at 80°C for 5 minutes.
-
-
Staining Step:
-
Dip the plate into a 0.3% (w/v) ninhydrin solution in n-butanol containing 3% (v/v) acetic acid for 30 seconds.
-
Heat the plate at 80°C until colored spots appear. Azide-containing compounds will appear as purple or reddish-brown spots.[19]
-
Data Presentation: Expected TLC Data
| Parameter | Expected Result |
| Rf Value | Dependent on the solvent system |
| Spot Color after Staining | Purple/Reddish-brown |
| Control (non-azide compound) | No colored spot |
Workflow for Azide-Specific TLC Staining
Caption: Workflow for the visualization of the azide group via TLC.
Biophysical Characterization (Optional)
For PROTAC molecules, it is often necessary to characterize their binding to the target protein and the E3 ligase.[5] Techniques such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can be used to determine binding affinities.[5]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization:
-
Immobilize the target protein (e.g., VHL/Elongin B/Elongin C complex) on a sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal in real-time.
-
-
Data Analysis:
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Data Presentation: Expected SPR Data
| Parameter | Expected Value |
| Association Rate (ka) (M⁻¹s⁻¹) | 10⁴ - 10⁶ |
| Dissociation Rate (kd) (s⁻¹) | 10⁻² - 10⁻⁴ |
| Dissociation Constant (KD) (nM) | 10 - 1000 |
Conclusion
The combination of mass spectrometry, NMR spectroscopy, and specific functional group analysis provides a comprehensive characterization of this compound conjugates. These techniques are essential for confirming the identity, purity, and structural integrity of the molecule, ensuring its quality for subsequent use in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes: Cell-Based Protein Degradation Assays with VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are designed to eliminate specific unwanted proteins from cells by co-opting the cell's natural disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The Role of the Von Hippel-Lindau (VHL) E3 Ligase
The Von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design.[3][4] Its widespread expression across various tissues and the availability of well-characterized, potent small molecule ligands make it an attractive choice for developing PROTACs against a wide range of therapeutic targets.[3] VHL-recruiting PROTACs have shown promise in targeting proteins implicated in various diseases, including cancer.[3]
Principle of Cell-Based Degradation Assays
To evaluate the efficacy of a VHL-recruiting PROTAC, it is essential to perform cell-based assays to quantify the degradation of the target protein. The primary goal of these assays is to determine the concentration- and time-dependent reduction in the levels of the POI upon treatment with the PROTAC. Key parameters derived from these experiments are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]
Key Experimental Assays
Several techniques can be employed to measure PROTAC-mediated protein degradation in a cellular context. The choice of assay depends on the specific requirements of the experiment, such as throughput, sensitivity, and the type of information desired (quantitative vs. qualitative).
-
Western Blotting: This is the gold-standard method for quantifying changes in protein levels. It allows for the sensitive and specific detection of the target protein and provides robust quantitative data.[1]
-
Immunofluorescence (IF) Microscopy: IF provides a visual confirmation of protein degradation within the cellular environment. It allows for the spatial localization of the target protein and can reveal changes in its subcellular distribution upon PROTAC treatment.
-
Flow Cytometry: This technique offers a higher-throughput alternative to Western blotting for quantifying protein levels in a large number of cells. It is particularly useful for screening libraries of PROTACs or for analyzing heterogeneous cell populations.[5]
-
Reporter Gene Assays: These assays utilize fusion proteins where the target protein is tagged with a reporter, such as luciferase. The degradation of the target protein leads to a decrease in the reporter signal, which can be easily quantified.[6]
Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for comparing the efficacy of different PROTACs.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of VHL-Recruiting PROTACs against Target Protein X in MDA-MB-231 cells after 24-hour treatment.
| PROTAC Compound | Target Protein Ligand | VHL Ligand | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | Inhibitor-1 | VH032 | 8 | 50 | 95 |
| PROTAC-B | Inhibitor-1 | VH032 | 12 | 25 | 98 |
| PROTAC-C | Inhibitor-2 | VH032 | 8 | 150 | 85 |
| PROTAC-D (Negative Control) | Inhibitor-1 | Inactive VHL Ligand | 12 | >1000 | <10 |
Mandatory Visualizations
Signaling Pathway of VHL-Recruiting PROTACs
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Development of Novel Therapeutics Using (S,R,S)-AHPC-PEG2-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-N3 is a synthetic E3 ligase ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 2-unit polyethylene glycol (PEG) linker terminating in an azide (N3) group.[1][2][3] The terminal azide enables the straightforward conjugation to a target protein-binding ligand (warhead) functionalized with an alkyne group via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This modular approach facilitates the rapid synthesis of novel PROTACs for targeted protein degradation.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[5] They function by forming a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]
These application notes provide a comprehensive guide to utilizing this compound for the synthesis and evaluation of novel PROTACs. The protocols detailed below are based on established methodologies for the development of VHL-based PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. While specific quantitative data for a PROTAC synthesized with the exact this compound linker is not publicly available, the presented data for a closely related VHL-based BRD4 degrader serves as a representative example.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C28H39N7O6S |
| Molecular Weight | 601.72 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for short-term and -80°C for long-term. Protect from moisture. |
PROTAC Synthesis via Click Chemistry
The synthesis of a PROTAC using this compound involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized warhead. This "click chemistry" approach offers high efficiency and selectivity under mild reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - CD Bioparticles [cd-bioparticles.net]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for (S,R,S)-AHPC-PEG2-N3
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving (S,R,S)-AHPC-PEG2-N3 . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for CuAAC reactions?
This compound is a pre-synthesized E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a two-unit polyethylene glycol (PEG) linker which is terminated with an azide group (-N3).[1][2][3] This azide group is available for "click" chemistry, specifically the CuAAC reaction with an alkyne-containing molecule.[1][2]
Key properties include:
-
Molecular Formula: C28H39N7O6S[2]
-
Molecular Weight: 601.72 g/mol [2]
-
Solubility: Soluble in DMSO and ethanol, may require ultrasonication.[2]
-
Storage: Should be stored at -20°C under a nitrogen atmosphere for short-term storage (1 month) and -80°C for long-term storage (6 months).[1][2]
Q2: What are the most common reasons for low or no yield in a CuAAC reaction with this compound?
Low or no product yield in a CuAAC reaction can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, often due to dissolved oxygen.[5] Insufficient reducing agent (e.g., sodium ascorbate) or exposure of the reaction to air can lead to catalyst deactivation.[5][6]
-
Poor Reagent Quality: Degradation of either the this compound or the alkyne partner will inhibit the reaction. It is crucial to ensure the integrity of starting materials.[5][7]
-
Substrate-Specific Issues: The complex structure of this compound or the alkyne partner may present steric hindrance.[5] Additionally, other functional groups on the substrates could potentially chelate the copper catalyst, rendering it inactive.[5]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all negatively impact the reaction yield.[5]
Q3: What are the primary side reactions in CuAAC, and how can they be minimized?
The most common side reaction is the oxidative homocoupling of the alkyne partner, also known as Glaser coupling, which forms a diyne byproduct.[5] This can be minimized by:
-
Maintaining Anaerobic Conditions: Degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxygen levels.
-
Using an Adequate Amount of Reducing Agent: A sufficient concentration of sodium ascorbate helps to maintain the copper in its active Cu(I) state.[8][9]
-
Employing a Copper-Stabilizing Ligand: Ligands not only accelerate the reaction but also protect the Cu(I) catalyst from oxidation.[10][11][12]
Another potential issue is the degradation of sensitive substrates due to reactive oxygen species that can be generated. Using a copper-stabilizing ligand and keeping the reaction temperature as low as feasible can help mitigate this.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst (Cu(I)) Oxidation | Ensure all solutions are freshly prepared and degassed. Run the reaction under an inert atmosphere (N2 or Ar). Increase the concentration of the reducing agent (sodium ascorbate).[5][6] |
| Poor Reagent Quality | Verify the purity and integrity of this compound and the alkyne partner using analytical methods like NMR or mass spectrometry.[7] | |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time.[13] Consider using a ligand that is known to accelerate reactions with bulky substrates. | |
| Copper Chelation by Substrate | Increase the concentration of the copper catalyst and ligand.[6] The addition of a sacrificial metal ion like Zn(II) can sometimes be beneficial.[6][13] | |
| Inappropriate Solvent | This compound has good solubility in DMSO and ethanol.[2] A common solvent system for CuAAC is a mixture of t-BuOH and water (1:1) or DMSO/water.[5] For PEGylated compounds, reaction in the absence of organic solvents can sometimes be sluggish.[14] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling) | Maintain anaerobic conditions and ensure a sufficient excess of sodium ascorbate.[5] The use of a suitable ligand can also suppress this side reaction. |
| Substrate Degradation | Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species.[5] Avoid excessively high temperatures. | |
| Reaction Stalls or is Sluggish | Insufficient Catalyst Loading | Increase the molar percentage of the copper source and ligand. |
| Low Reactant Concentration | If possible, increase the concentration of the reactants. For dilute reactions, a higher catalyst and ligand concentration may be necessary.[7] | |
| Inhibitory Buffer Components | Avoid using buffers containing chelating agents like Tris.[8] Phosphate, HEPES, and acetate buffers are generally compatible.[8] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This is a starting point protocol that may require optimization for your specific alkyne substrate.
1. Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Alkyne Partner: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each use.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[13]
2. Reaction Setup:
For a final reaction volume of 500 µL with a 1 mM final concentration of the limiting reagent:
-
In a microcentrifuge tube, combine:
-
50 µL of 10 mM this compound stock solution (1.0 eq.).
-
55 µL of 10 mM alkyne partner stock solution (1.1 eq.).
-
An appropriate volume of reaction buffer (e.g., phosphate buffer, pH 7.4) or solvent (e.g., t-BuOH/H₂O 1:1) to bring the final volume to 500 µL after all additions.
-
-
In a separate tube, premix the copper and ligand:
-
2.5 µL of 20 mM CuSO₄ stock solution (final concentration: 0.1 mM, 1 mol%).
-
5 µL of 50 mM ligand stock solution (final concentration: 0.5 mM, 5 mol%).[8]
-
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM, 50 mol%).
-
Gently vortex the reaction mixture and allow it to proceed at room temperature.
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate.
-
To remove the copper catalyst, the organic layer can be washed with a 5% aqueous solution of EDTA.[7]
-
The product can then be purified by standard methods such as column chromatography.
Optimization Parameters
| Parameter | Starting Point | Optimization Range | Notes |
| Azide:Alkyne Ratio | 1:1.1 | 1:1 to 1:1.5 | A slight excess of the less valuable reagent can drive the reaction to completion.[7][13] |
| Copper Concentration | 1 mol% | 0.1 - 5 mol% | Higher concentrations may be needed for dilute or challenging reactions.[7] |
| Ligand:Copper Ratio | 5:1 | 1:1 to 5:1 | A higher ratio helps to protect the catalyst and can accelerate the reaction.[8][13] |
| Sodium Ascorbate | 5-10 mol% | 5 - 50 mol% | A larger excess is often beneficial, especially if oxygen exclusion is not rigorous.[7] |
| Temperature | Room Temperature | Room Temp. to 60°C | For sterically hindered substrates, gentle heating may be required.[13] |
| Solvent | t-BuOH/H₂O (1:1) or DMSO/Buffer | Various aqueous and organic solvent mixtures | Choice of solvent depends on the solubility of both reactants. |
Visualizations
Caption: A generalized experimental workflow for a CuAAC reaction.
Caption: A troubleshooting decision tree for low yield in CuAAC reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying PROTACs with (S,R,S)-AHPC-PEG2-N3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying PROTACs synthesized using the (S,R,S)-AHPC-PEG2-N3 linker.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your PROTAC.
Problem 1: Multiple Peaks or Broad Peaks on HPLC/LC-MS Analysis
It is common to observe multiple or broad peaks during the analysis of crude PROTAC reaction mixtures. This can be attributed to a variety of factors including impurities, isomers, or the inherent properties of the PROTAC molecule.
Possible Causes and Solutions:
-
Unreacted Starting Materials: The most common impurities are the unreacted warhead-alkyne and the this compound linker.
-
Solution: Compare the retention times of your crude mixture with the individual starting materials. If they match, optimize the reaction conditions (e.g., increase reaction time, temperature, or equivalents of one reactant) to drive the reaction to completion.
-
-
Byproducts from Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can sometimes lead to side products.
-
Solution: Ensure proper degassing of solvents to minimize oxidation of Cu(I). Use a sufficient amount of a suitable copper ligand (e.g., TBTA) to stabilize the catalyst.
-
-
Diastereomers: The (S,R,S)-AHPC moiety contains chiral centers. If your warhead also has chiral centers, the final PROTAC may exist as a mixture of diastereomers.
-
Solution: Diastereomers can often be separated by chiral chromatography. Alternatively, if the stereochemistry of the warhead is critical for activity, consider using an enantiomerically pure warhead for the synthesis.
-
-
Conformational Isomers: The flexible PEG linker can allow the PROTAC to exist in multiple conformations in solution, which can lead to peak broadening.
-
Solution: Try varying the HPLC method parameters, such as the column temperature or the mobile phase composition, to favor a single conformation.
-
-
Aggregation: PROTACs, being large molecules, can sometimes aggregate, leading to broad or tailing peaks.
-
Solution: Adjust the mobile phase pH or ionic strength. Adding a small amount of an organic modifier like isopropanol to the mobile phase can sometimes disrupt aggregates.
-
Troubleshooting Workflow for Unexpected HPLC Peaks:
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
Problem 2: Poor Recovery After Purification
Low recovery of the final PROTAC after purification is a common challenge, often due to the physicochemical properties of the molecule.
Possible Causes and Solutions:
-
Adsorption to Surfaces: The hydrophobic nature of many PROTACs can lead to non-specific binding to plasticware and chromatography columns.
-
Solution: Use low-adsorption labware. Pre-condition the chromatography column with a solution of a similar, but less valuable, compound to block non-specific binding sites.
-
-
Precipitation on Column: If the PROTAC is not fully soluble in the loading or mobile phase, it can precipitate on the column.
-
Solution: Ensure the crude sample is fully dissolved before loading. A small amount of DMSO in the sample can help. Start the HPLC gradient with a higher percentage of organic solvent if solubility is an issue.
-
-
In-source Fragmentation in Mass Spectrometry: The linker of the PROTAC can be fragile and may fragment in the mass spectrometer's ion source, leading to an underestimation of the amount of intact PROTAC.
-
Solution: Optimize the mass spectrometer's source parameters, such as the ionization energy and ion source temperature, to minimize fragmentation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying PROTACs made with this compound?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying these PROTACs. The choice of column and mobile phase will depend on the specific properties of your warhead.
-
Columns: A C18 column is a good starting point. For more polar PROTACs, a Phenyl-Hexyl column may provide better retention and selectivity.
-
Mobile Phase: A typical mobile phase system is a gradient of water and acetonitrile or methanol, both containing a small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Q2: How can I confirm the identity and purity of my final PROTAC?
A2: A combination of analytical techniques is recommended:
-
LC-MS: To confirm the molecular weight of the desired product and to assess the purity by integrating the peak area of the product versus impurities.
-
¹H and ¹³C NMR: To confirm the chemical structure of the PROTAC. The spectra can be complex, so comparison with the spectra of the starting materials is helpful.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecule.
Q3: My PROTAC appears to be a single peak on LC-MS, but the NMR spectrum is very complex. What could be the reason?
A3: This is likely due to the presence of multiple conformers or rotamers in solution, a common feature of molecules with flexible linkers like PEG. The different conformations interconvert on the NMR timescale, leading to broadened or multiple peaks for a single proton or carbon. Running the NMR at a higher temperature can sometimes coalesce these peaks into a single, sharper signal.
Q4: I am having trouble removing residual copper catalyst from my click reaction. What should I do?
A4: Residual copper can be problematic for biological assays. Here are a few strategies for its removal:
-
Chelating Resins: Pass the reaction mixture through a column packed with a copper-chelating resin.
-
Aqueous Wash: Perform an aqueous workup with a solution of a chelating agent like EDTA or ammonium hydroxide.
-
Silica Gel Chromatography: Sometimes, a quick filtration through a plug of silica gel can remove a significant portion of the copper catalyst.
Data Presentation
Table 1: Comparison of Purification Methods for a Model PROTAC
| Purification Method | Stationary Phase | Mobile Phase System | Typical Yield (%) | Final Purity (%) | Throughput |
| Silica Gel Chromatography | Silica Gel (60 Å) | Dichloromethane/Methanol | 40-60 | 85-95 | High |
| Reverse-Phase HPLC | C18 (100 Å) | Water/Acetonitrile with 0.1% TFA | 20-40 | >98 | Low |
| Reverse-Phase Flash | C18 | Water/Methanol | 30-50 | 90-98 | Medium |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via CuAAC
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a PROTAC from an alkyne-functionalized warhead and this compound.
-
Dissolve Reactants: In a clean, dry vial, dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of t-butanol and water.
-
Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Initiate Reaction: Add the catalyst solution to the solution of the reactants.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
PROTAC Synthesis Workflow:
Caption: A general workflow for the synthesis of a PROTAC via CuAAC.
Protocol 2: Purification by Preparative Reverse-Phase HPLC
This protocol provides a general method for the purification of a PROTAC using preparative RP-HPLC.
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DMSO or DMF. If the sample is not fully soluble, filter it through a 0.45 µm syringe filter before injection.
-
Column and Mobile Phase:
-
Column: A C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient from 5% B to 95% B over 30-40 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Fraction Collection: Collect fractions corresponding to the product peak, as identified by UV detection (typically at 254 nm and 280 nm).
-
Analysis and Lyophilization: Analyze the collected fractions by LC-MS to confirm purity. Pool the pure fractions and lyophilize to obtain the final product as a fluffy solid.
Purification and Analysis Workflow:
Caption: Workflow for the purification and analysis of the final PROTAC.
Technical Support Center: VHL-Based PROTACs - Preventing Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments while minimizing and assessing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with VHL-based PROTACs?
A1: Off-target effects with VHL-based PROTACs can stem from several factors:
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the target-binding component (warhead) has affinity for other proteins, or if the ternary complex forms non-selectively with other proteins.[1]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself, including its warhead or VHL-binding ligand, might exert pharmacological effects independent of protein degradation.[1]
-
Pathway-Related Effects: The degradation of the target protein can lead to downstream consequences in interconnected signaling pathways. Additionally, the degradation of an off-target protein can activate or inhibit other cellular pathways.[2]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the VHL E3 ligase, which can lead to off-target pharmacology.[2][3]
Q2: How can I experimentally distinguish between on-target and off-target toxicity?
A2: Several experimental strategies can help differentiate between on-target and off-target toxicity:
-
Use of a Negative Control: Synthesize an inactive version of your PROTAC, for instance, using an enantiomer of the VHL ligand that does not bind to VHL. If this control compound still elicits toxicity, the effect is likely off-target.[4]
-
Orthogonal Target Knockdown: Employ an alternative method, such as siRNA or CRISPR-Cas9, to reduce the levels of your target protein. If this replicates the toxicity observed with your PROTAC, the toxicity is likely on-target.[4]
-
Competitive Displacement: Co-treat cells with your PROTAC and an excess of a small molecule inhibitor that binds to the same site on the target protein. If the toxicity is on-target, the inhibitor should rescue the effect.[4]
-
Rescue Experiment: If the loss of your target protein's function is known to cause a specific toxic phenotype, you can attempt to rescue this phenotype by expressing a degradation-resistant version of the target protein.[4]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[3][5] This occurs due to the formation of unproductive binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex required for degradation.[3][5]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.[1][5]
-
Use Optimal Concentrations: For subsequent experiments, use concentrations at or below the point of maximal degradation (Dmax).[5]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that favor the formation of the ternary complex over binary complexes.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak target degradation | 1. Suboptimal PROTAC concentration (too low or in the "hook effect" range).[1] 2. Insufficient incubation time.[1] 3. Poor cell permeability.[3][4] 4. Low VHL E3 ligase expression in the chosen cell line.[1] 5. Inefficient ternary complex formation.[4] | 1. Perform a dose-response experiment with a wide concentration range.[1] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[1] 3. Assess cell permeability using assays like PAMPA.[3] Consider linker modification to improve physicochemical properties.[6] 4. Verify VHL expression via Western blot or qPCR.[1] 5. Synthesize a library of PROTACs with varying linker lengths and compositions.[4] |
| Observed cell toxicity | 1. Off-target protein degradation.[7] 2. On-target toxicity in non-target tissues.[7] 3. High concentration of the PROTAC or solvent.[2] | 1. Perform global proteomics to identify unintended degraded proteins.[7] Use a negative control PROTAC to confirm if toxicity is dependent on ternary complex formation.[7] 2. Employ targeted delivery systems like antibody-drug conjugates (ADCs) or design a prodrug strategy.[7] 3. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration and lower the PROTAC concentration if possible.[2] |
| Discrepancy between proteomics and Western blot data | 1. Differences in assay sensitivity. 2. Antibody cross-reactivity in Western blotting.[2] | 1. Use quantitative proteomics data to guide antibody selection. 2. Confirm antibody specificity using knockout/knockdown cell lines if available.[2] |
Key Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.[2][8]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[2]
-
-
Cell Lysis and Protein Digestion:
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags for multiplexed quantitative analysis.[8]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[2]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the engagement of a PROTAC with its intended target and potential off-targets in a cellular context.[8]
-
Cell Treatment: Treat intact cells with the VHL-based PROTAC.
-
Heating: Heat the cells across a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated proteins.
-
Analysis: Analyze the amount of soluble protein at each temperature (e.g., by Western blot). Ligand binding stabilizes the protein, leading to a higher melting temperature.[8]
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for Off-Target Analysis
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.[2]
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target_Protein | -2.5 | <0.001 | No (On-Target) |
| Off_Target_1 | -1.8 | <0.01 | Yes |
| Housekeeping_Gene | 0.1 | 0.85 | No |
| Upregulated_Protein | 1.5 | <0.05 | No (Downstream effect) |
Visualizations
Signaling Pathway: VHL-based PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempro-innovations.com [chempro-innovations.com]
Technical Support Center: Stability of the Azide Group in (S,R,S)-AHPC-PEG2-N3 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the azide functional group in the PROTAC building block (S,R,S)-AHPC-PEG2-N3 during its synthesis. This resource is intended for researchers, scientists, and drug development professionals to ensure the successful and safe execution of their experiments.
Troubleshooting Guide
The azide group is a high-energy functional group and requires careful handling. While the alkyl azide in this compound is relatively stable, certain conditions can lead to its degradation or create hazardous situations.[1][2] The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Azide Signal (e.g., in IR or NMR) | 1. Reduction of the Azide: Unintentional exposure to reducing agents such as phosphines (e.g., triphenylphosphine) or thiols can reduce the azide to an amine.[3] 2. Acid-Catalyzed Decomposition: Exposure to strong acids can lead to the formation of highly toxic and explosive hydrazoic acid (HN3).[2][4] 3. Metal-Catalyzed Decomposition: Certain transition metals or their salts (especially heavy metals like copper, lead, or silver) can form unstable metal azides.[2][5] | 1. Avoid Reducing Agents: Scrutinize all reagents and solvents to ensure they are free from phosphine or thiol contaminants. If a reduction is intended, this confirms the reaction's progress. 2. Maintain Neutral or Basic pH: Avoid acidic workups or reaction conditions. If an acidic environment is unavoidable, proceed with extreme caution and on a small scale in a well-ventilated fume hood.[6] 3. Use Non-Metallic Equipment: Employ glass, Teflon, or plastic spatulas and equipment. Avoid storing azide-containing solutions in metal containers.[4] |
| Unexpected Gas Evolution | 1. Thermal Decomposition: Heating the azide-containing compound to high temperatures (typically above 175°C for alkyl azides) can cause decomposition and the release of nitrogen gas.[3] 2. Photolytic Decomposition: Exposure to UV light, especially in the presence of photosensitizers, can induce decomposition.[3] | 1. Control Reaction Temperature: Maintain a low reaction temperature whenever possible. If heating is necessary, do so cautiously and behind a blast shield. 2. Protect from Light: Wrap reaction vessels in aluminum foil or use amber glassware to shield the reaction from light. |
| Formation of Insoluble Precipitates | 1. Formation of Metal Azides: Contamination with heavy metal ions can lead to the precipitation of highly shock-sensitive and explosive metal azides.[2][5] | 1. Ensure Cleanliness of Glassware: Use scrupulously clean glassware, free from any metal residues. |
| Inconsistent "Click" Reaction Yields | 1. Partial Degradation of Azide: The azide group may have partially degraded during previous synthetic steps or purification. 2. Incompatible Reaction Conditions: The presence of reagents that interfere with the copper catalyst or the azide itself. | 1. Characterize Intermediate: Confirm the purity and integrity of the this compound intermediate by analytical techniques (e.g., IR, NMR) before proceeding with the click reaction. 2. Optimize Click Reaction Conditions: Ensure all reagents are compatible with the azide functionality. If using copper-catalyzed azide-alkyne cycloaddition (CuAAC), use a copper source and ligands known to be compatible with azides. |
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group in this compound to common synthetic reagents?
The alkyl azide in this molecule is generally robust and stable under a variety of common synthetic conditions. It is considered an orthogonal protecting group in peptide synthesis, meaning it is stable to:
-
Fmoc deprotection conditions: Treatment with piperidine.
-
Boc deprotection conditions: Treatment with trifluoroacetic acid (TFA), provided no thiols are present in the cleavage cocktail.
However, it is susceptible to reduction by phosphines and thiols.
Q2: What are the key safety precautions when working with this compound and other organic azides?
-
Work in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Use a blast shield, especially when heating or concentrating azide-containing solutions.
-
Avoid contact with heavy metals, strong acids, and halogenated solvents. [4][5]
-
Do not use metal spatulas or stir bars.
-
Store azide-containing compounds at low temperatures and protected from light. [5]
Q3: Can I use metal-catalyzed reactions in the presence of the azide group in this compound?
Caution is advised. While copper(I) is used to catalyze the azide-alkyne cycloaddition ("click chemistry"), other transition metals may have different reactivities with the azide group.[7][8] Palladium catalysts, for example, have been used in some azidation reactions.[8] If you plan to use other metal catalysts, it is crucial to perform a small-scale pilot reaction to assess compatibility and potential hazards.
Q4: How can I monitor the stability of the azide group during my synthesis?
The stability of the azide group can be monitored using spectroscopic methods:
-
Infrared (IR) Spectroscopy: The azide group has a characteristic strong, sharp absorption band around 2100-2150 cm⁻¹.[1] The disappearance or diminishing of this peak indicates azide degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbon adjacent to the azide group will have a characteristic chemical shift. Changes in this region of the NMR spectrum can indicate a reaction at the azide.
Q5: What is the recommended method for purifying this compound?
Standard chromatographic techniques such as flash column chromatography on silica gel can be used for purification. However, it is advisable to:
-
Avoid chlorinated solvents as eluents.
-
Perform the chromatography efficiently to minimize the time the compound spends on the stationary phase.
-
Consider using a less acidic stationary phase, such as neutral alumina, if decomposition on silica gel is observed.
Experimental Protocols
Protocol 1: Monitoring Azide Stability by IR Spectroscopy
-
Sample Preparation: Prepare a dilute solution of your azide-containing compound in a suitable IR-transparent solvent (e.g., dichloromethane, acetonitrile). Alternatively, a small amount of the neat compound can be analyzed as a thin film on a salt plate.
-
Acquire Initial Spectrum: Record the IR spectrum and identify the characteristic azide peak around 2100-2150 cm⁻¹.
-
Post-Reaction/Stress Analysis: After subjecting the compound to specific reaction conditions (e.g., heating, exposure to a new reagent), acquire another IR spectrum.
-
Compare Spectra: Compare the intensity of the azide peak in the new spectrum to the initial spectrum. A significant decrease in the peak intensity suggests degradation of the azide group.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. Organic azide - Wikipedia [en.wikipedia.org]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
troubleshooting low yield in PROTAC synthesis with (S,R,S)-AHPC-PEG2-N3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield in PROTAC synthesis when utilizing the E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG2-N3. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low after the final purification step. What are the most common reasons for this when using this compound?
Low overall yield is a frequent issue that can typically be attributed to two main stages of the process: the chemical reaction itself or the purification of the final product. The most common culprits are an incomplete or inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, the formation of side products, or significant loss of the highly polar, PEGylated PROTAC during purification.[1] It is crucial to systematically analyze each step to pinpoint the source of the yield loss.
Q2: My LC-MS analysis indicates a low conversion rate for the CuAAC (click) reaction. How can I optimize the reaction conditions?
A low conversion rate in the CuAAC reaction is often related to the catalytic system or the solubility of the reactants.[2] Key factors to investigate include:
-
Catalyst Activity: The active catalyst is Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[2] Ensure the sodium ascorbate solution is freshly prepared, as it can be oxidized by air.
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen.[3] Degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and improve yields.
-
Ligand Stabilization: The use of a copper-stabilizing ligand, such as THPTA (tris(hydroxypropyltriazolylmethyl)amine), is highly recommended. Ligands protect the Cu(I) catalyst from oxidation and disproportionation, enhancing its efficiency.[4]
-
Solubility: PROTAC precursors can have poor solubility. A co-solvent like DMSO or DMF may be necessary in addition to the common t-BuOH/water system to ensure all reactants are fully dissolved.[2]
Q3: Besides my desired product, I observe multiple other peaks in my crude LC-MS. What are the likely side reactions?
The most common side reaction in CuAAC is the oxidative homocoupling of your alkyne-containing fragment, often referred to as Glaser coupling.[2] This results in an alkyne dimer that consumes your starting material. This issue is more prevalent when there is an insufficient amount of reducing agent (sodium ascorbate) or if the reaction is exposed to oxygen. Increasing the concentration of sodium ascorbate can help minimize this side product.[2]
Q4: My reaction appears to be complete by LC-MS, but I lose most of my product during purification. Why does this happen?
This is a very common problem when working with PEGylated molecules like those synthesized using this compound.[5]
-
High Polarity: The PEG linker makes the final PROTAC highly polar.[1] These molecules tend to adhere strongly to normal-phase silica gel, leading to smearing, poor separation, and very low recovery. Standard column chromatography is often unsuitable.
-
Purification Solution: The standard and most effective method for purifying PEGylated PROTACs is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates molecules based on hydrophobicity and is well-suited for the polar nature of these compounds. Using a C18 column with a water/acetonitrile or water/methanol gradient (often containing 0.1% TFA or formic acid) typically provides good separation and recovery.[5]
Q5: How can I verify the integrity and purity of my this compound starting material?
Before starting your synthesis, it is critical to confirm the quality of your starting materials. For this compound, which contains an azide group, ensure it has been stored correctly under nitrogen at the recommended temperature (-20°C for short-term, -80°C for long-term) to prevent degradation.[6][7] You should verify its identity and purity using analytical techniques such as LC-MS and NMR spectroscopy.
Data Presentation
Table 1: Troubleshooting Guide for Low Reaction Conversion in CuAAC
| Problem Observed | Potential Cause | Recommended Solution |
| No or minimal product formation | Inactive catalyst system | Use a freshly prepared solution of sodium ascorbate. Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).[2] |
| Reaction stalls or is incomplete | Insufficient catalyst or ligand | Add a copper-stabilizing ligand like THPTA (at least 5 eq. relative to copper).[4] Consider increasing the catalyst loading.[2] |
| Poor solubility of reactants | Inappropriate solvent system | Use a co-solvent such as DMSO or DMF to ensure complete dissolution of both the azide and alkyne fragments.[2] Gentle heating may also improve solubility. |
| Presence of alkyne dimer byproduct | Oxidative homocoupling (Glaser coupling) | Increase the concentration of the reducing agent (sodium ascorbate). Ensure the reaction is maintained under an inert atmosphere.[2] |
Table 2: Recommended Starting Conditions for CuAAC Reaction
| Component | Stoichiometry / Concentration | Notes |
| Alkyne-functionalized Warhead | 1.0 eq. | The limiting reagent. |
| This compound | 1.0 - 1.2 eq. | A slight excess can help drive the reaction to completion. |
| CuSO₄·5H₂O | 0.01 - 0.1 eq. (1-10 mol%) | The copper(II) source.[2] |
| Sodium Ascorbate | 0.2 - 1.0 eq. | Reducing agent. Use a freshly prepared aqueous solution.[2][4] |
| Copper Ligand (e.g., THPTA) | ≥5 eq. relative to CuSO₄ | Strongly recommended to stabilize the Cu(I) catalyst.[4] |
| Solvent System | t-BuOH/H₂O (1:1), DMF, or DMSO | Choose a system that fully dissolves all reactants. |
Mandatory Visualization
Caption: A typical workflow for PROTAC synthesis using CuAAC and key points for troubleshooting.
Caption: The desired CuAAC pathway versus the common oxidative homocoupling side reaction.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a robust starting point for the CuAAC reaction. Optimization may be required based on the specific properties of the alkyne-warhead.
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) if needed for solubility
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized warhead (1.0 eq.) and this compound (1.1 eq.) in a 1:1 mixture of t-BuOH and water (or a solvent system containing DMF/DMSO for improved solubility).
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
In a separate microfuge tube, prepare a premixed catalyst solution: dissolve CuSO₄·5H₂O (0.05 eq.) and THPTA (0.25 eq.) in a small amount of deionized water.
-
In another microfuge tube, prepare a fresh solution of sodium ascorbate (0.5 eq.) in deionized water. Note: This solution should be made immediately before use.
-
To the stirred, degassed solution of the azide and alkyne, add the CuSO₄/THPTA solution.
-
Initiate the reaction by adding the fresh sodium ascorbate solution.
-
Seal the reaction vial under an inert atmosphere and stir at room temperature.
-
Monitor the reaction progress by LC-MS until the limiting reagent is consumed (typically 2-12 hours).
Protocol 2: Reaction Monitoring and Analysis by LC-MS
Procedure:
-
At desired time points (e.g., t=0, 1h, 4h, 12h), aliquot a small sample (approx. 5 µL) from the reaction mixture.
-
Dilute the aliquot with 200-500 µL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample and filter if necessary.
-
Inject the sample onto an LC-MS system equipped with a C18 column.
-
Analyze the data by monitoring the disappearance of starting material masses and the appearance of the expected product mass. This allows for the calculation of the reaction conversion rate.
Protocol 3: Purification by Reverse-Phase Preparative HPLC (RP-HPLC)
Materials:
-
Crude reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
After reaction completion, quench the reaction with water and, if necessary, filter to remove any solids.
-
Concentrate the crude mixture under reduced pressure to remove the organic solvent (e.g., t-BuOH).
-
Dissolve the remaining aqueous residue in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A.
-
Inject the dissolved crude product onto the preparative RP-HPLC column.
-
Elute the product using a linear gradient. A typical starting gradient might be 5% to 95% Mobile Phase B over 30-40 minutes, but this must be optimized for your specific PROTAC.
-
Collect fractions based on the UV chromatogram, targeting the peak corresponding to the mass of your desired product.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the PROTAC.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
Technical Support Center: Overcoming Steric Hindrance in Click Chemistry with (S,R,S)-AHPC-PEG2-N3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming steric hindrance when using (S,R,S)-AHPC-PEG2-N3 in click chemistry reactions. The bulky nature of the (S,R,S)-AHPC-based VHL ligand can present challenges in achieving optimal reaction efficiency. This guide offers insights and practical solutions to navigate these complexities.
This compound is a popular E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a two-unit polyethylene glycol (PEG) spacer terminating in an azide (N3) group. This azide functionality allows for its conjugation to a target protein ligand via click chemistry.
Troubleshooting Guides
This section addresses specific issues you may encounter during your click chemistry experiments with this compound.
Issue 1: Low or No Product Yield
Q: I am observing very low or no formation of my desired product when reacting this compound with my alkyne-containing molecule. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield in click chemistry reactions involving sterically hindered reactants like this compound is a common challenge. The bulky VHL ligand can impede the approach of the azide to the alkyne. Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Steps:
-
Verify Reagent Quality and Concentration:
-
Reagent Integrity: Ensure that your this compound and alkyne-functionalized molecule have not degraded. Azides can be sensitive to prolonged storage. It is recommended to use freshly prepared or properly stored reagents.
-
Concentration Verification: Accurately determine the concentrations of your stock solutions. Inaccuracies in concentration can lead to incorrect stoichiometry and reduced yields.
-
Solubility: Confirm that both reactants are fully dissolved in the chosen solvent system. Precipitation of either reactant will prevent the reaction from proceeding efficiently. The bulky and somewhat hydrophobic nature of the AHPC ligand may require the use of co-solvents.
-
-
Optimize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions:
-
Catalyst and Ligand Choice: For sterically hindered substrates, the choice of copper source and ligand is critical. Standard CuSO4/sodium ascorbate may not be sufficient. Consider using a more active catalyst system. The use of copper(I)-stabilizing ligands is highly recommended to both accelerate the reaction and prevent catalyst disproportionation.
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of the thermal stability of your reactants. A modest increase to 40-60°C can often improve yields without causing degradation.
-
Solvent: The choice of solvent can influence reaction kinetics. While aqueous buffers are common for bioconjugation, organic co-solvents like DMSO or DMF can improve the solubility of bulky reactants and may enhance the reaction rate.
-
Reactant Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.2-1.5 equivalents) of the less sterically hindered reactant (usually the alkyne) can help drive the reaction to completion.
-
-
Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
If optimizing CuAAC conditions does not yield satisfactory results, or if your molecules are sensitive to copper, SPAAC is an excellent alternative. This copper-free click reaction utilizes a strained cyclooctyne to react with the azide.
-
Choice of Cyclooctyne: The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. For sterically hindered azides, less sterically demanding cyclooctynes are preferred.
-
Issue 2: Reaction Appears Sluggish or Incomplete
Q: My reaction is proceeding, but it is very slow and does not go to completion even after an extended period. What can I do to improve the reaction kinetics?
A: Sluggish reactions are often a result of high activation energy due to steric hindrance. The following steps can help to accelerate the reaction:
Caption: Strategies to accelerate slow click chemistry reactions.
Troubleshooting Steps:
-
Increase Temperature: As mentioned previously, elevating the temperature is a straightforward way to increase the reaction rate. Monitor for any signs of reactant or product degradation at higher temperatures.
-
Optimize Catalyst System (for CuAAC):
-
Ligand Choice: The ligand plays a crucial role in accelerating the CuAAC reaction. Tris(triazolylmethyl)amine-based ligands like THPTA (water-soluble) or TBTA are known to significantly enhance the reaction rate.
-
Catalyst Loading: While catalytic amounts are sufficient, for particularly challenging reactions, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the reaction rate. However, be aware that higher copper concentrations can sometimes lead to side reactions or be problematic for sensitive biomolecules.
-
-
Switch to a More Reactive Alkyne (for SPAAC): The kinetics of SPAAC are highly dependent on the ring strain of the cyclooctyne. If you are using a less reactive cyclooctyne, consider switching to one with higher ring strain, such as a dibenzocyclooctyne (DBCO) derivative, but be mindful of its own steric bulk.
-
Increase Reactant Concentration: The rate of a bimolecular reaction is dependent on the concentration of the reactants. If your experimental setup allows, increasing the concentration of both this compound and your alkyne partner can lead to a faster reaction.
Frequently Asked Questions (FAQs)
Q1: Which type of click chemistry, CuAAC or SPAAC, is better for use with this compound?
A1: The choice between CuAAC and SPAAC depends on your specific application and the nature of your alkyne-containing molecule.
-
CuAAC is generally faster and can be more efficient for sterically hindered substrates if the right catalyst and ligand system is used.[1] It is a good choice for robust chemical syntheses where the presence of copper is not a concern.
-
SPAAC is advantageous when working with sensitive biological systems or molecules that could be damaged by copper.[1] However, the reaction rates can be significantly slower, especially with sterically hindered azides.[2] The choice of a sterically accessible cyclooctyne is crucial for success.[3]
Q2: What are the recommended starting conditions for a CuAAC reaction with this compound?
A2: For a starting point, we recommend the following conditions, which may require further optimization:
-
Reactants: 1 equivalent of this compound and 1.2-1.5 equivalents of the alkyne.
-
Solvent: A mixture of a water-miscible organic solvent (e.g., DMSO or t-BuOH) and water. The organic co-solvent helps to solubilize the bulky reactants.
-
Catalyst: 0.1 equivalents of CuSO4.
-
Reducing Agent: 0.2 equivalents of sodium ascorbate (freshly prepared solution).
-
Ligand: 0.1-0.2 equivalents of a copper(I)-stabilizing ligand (e.g., THPTA for aqueous systems).
-
Temperature: Start at room temperature and consider increasing to 40-60°C if the reaction is slow.
-
Atmosphere: While not always strictly necessary with a good ligand, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation of the copper(I) catalyst and improve reproducibility.
Q3: How can I monitor the progress of my click reaction?
A3: The progress of the reaction can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): If your reactants and product have different polarities, TLC is a simple and quick way to monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for monitoring the reaction. You can track the consumption of reactants and the formation of the product by observing their respective mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions performed on a sufficient scale, ¹H NMR can be used to monitor the appearance of characteristic signals of the triazole ring protons in the product.
Quantitative Data Summary
The following tables provide a summary of available quantitative data to guide your experimental design. Please note that direct comparative data for this compound is limited in the literature, and the data presented here is based on studies with structurally similar, sterically hindered molecules.
Table 1: Comparison of Reaction Conditions for CuAAC with Sterically Hindered Substrates
| Catalyst System | Ligand | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| CuSO₄ / Sodium Ascorbate | THPTA | DMSO/H₂O | 25-60 | 55-90 | [4] |
| CuI | DIPEA | DMSO | Room Temp | Good | [5] |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | - | Neat | 25 | >95 | [1] |
Table 2: Kinetic Data for SPAAC with a Sterically Hindered Tertiary Azide (Model for this compound)
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity | Reference |
| BCN | 0.012 | 1 | [2] |
| ADIBO (DBCO derivative) | 4.7 x 10⁻⁶ | ~1/2500 | [2] |
Note: 2-azido-2-methylpropanol was used as a model for a sterically hindered tertiary azide.
Experimental Protocols
Protocol 1: Optimized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Sterically Hindered Substrates
This protocol is a starting point and may require optimization for your specific reactants.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Degassed mixture of DMSO and water (e.g., 1:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 15 mM stock solution of your alkyne-functionalized molecule in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of sodium ascorbate in water (prepare this solution fresh before each use).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of the this compound stock solution.
-
Add 1.5 equivalents of the alkyne stock solution.
-
Add the appropriate volume of the DMSO/water solvent mixture to achieve the desired final reaction concentration (e.g., 1-10 mM).
-
Add 0.2 equivalents of the THPTA stock solution.
-
Add 0.1 equivalents of the CuSO₄ stock solution.
-
Purge the reaction mixture with nitrogen or argon for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 0.2 equivalents of the freshly prepared sodium ascorbate stock solution to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 40°C).
-
-
Monitor and Work-up:
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, the product can be purified by standard methods such as HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline for a copper-free click reaction.
Materials:
-
This compound
-
Strained cyclooctyne (e.g., BCN or DBCO derivative)
-
Solvent (e.g., DMSO, PBS, or a mixture depending on the solubility of your reactants)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in your chosen solvent.
-
Prepare a 12 mM stock solution of your strained cyclooctyne in the same solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of the this compound stock solution.
-
Add 1.2 equivalents of the strained cyclooctyne stock solution.
-
Add additional solvent if necessary to achieve the desired final concentration.
-
-
Incubation:
-
Stir or gently agitate the reaction mixture at room temperature or an elevated temperature (e.g., 37-50°C) to increase the reaction rate.[6]
-
-
Monitor and Work-up:
-
Monitor the reaction progress by LC-MS or TLC.
-
Once complete, purify the product using appropriate chromatographic techniques (e.g., HPLC).
-
By following these troubleshooting guides, FAQs, and experimental protocols, researchers can more effectively navigate the challenges of steric hindrance in click chemistry reactions with the bulky this compound linker, leading to improved reaction outcomes and successful synthesis of their desired PROTAC molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.unibo.it [cris.unibo.it]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Assessing and Minimizing the Hook Effect in PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon in PROTAC experiments that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and what causes it?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration.[3] Instead of a typical sigmoidal curve where increasing drug concentration leads to a greater effect, excessively high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
The underlying cause of the hook effect is the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's function relies on forming a productive ternary complex , which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein (forming a Target-PROTAC complex) or the E3 ligase (forming an E3 Ligase-PROTAC complex). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q2: My degradation assay shows a bell-shaped curve. How do I confirm this is the hook effect and determine key parameters?
A2: A bell-shaped dose-response curve is the classic indicator of the hook effect.[4] The primary consequence of not recognizing the hook effect is the misinterpretation of your PROTAC's potency and efficacy.[1] Key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be inaccurately determined.[1]
To confirm the effect and correctly characterize your PROTAC, you should perform a degradation assay over a wide, granular concentration range.
This protocol allows for the quantification of target protein levels after PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.[1]
-
Prepare serial dilutions of your PROTAC in culture medium. A wide concentration range is crucial (e.g., 1 pM to 100 µM) to fully characterize the curve.[1] Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.[5]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.[5]
-
Incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[5]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[5]
-
-
Data Analysis:
-
Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control. Degradation (%) = 100 - (% Protein Remaining).
-
Plot the degradation percentage against the PROTAC concentration (on a log scale) to visualize the dose-response curve and identify the DC50 and Dmax.
-
| PROTAC Conc. (nM) | % Degradation (No Hook Effect) | % Degradation (With Hook Effect) |
| 0 (Vehicle) | 0% | 0% |
| 0.1 | 15% | 15% |
| 1 | 45% | 48% |
| 10 | 85% | 88% |
| 100 | 95% (Dmax) | 94% (Dmax) |
| 1000 | 94% | 75% |
| 10000 | 95% | 40% |
| 100000 | 94% | 20% |
Q3: How can I directly measure ternary complex formation to understand the hook effect at a mechanistic level?
A3: While degradation assays show the functional outcome, biophysical and cellular assays can directly measure the formation of the ternary complex.[1] This can help correlate the loss of degradation at high concentrations with a decrease in ternary complex formation.[1] Techniques like NanoBRET™, Surface Plasmon Resonance (SPR), and Co-Immunoprecipitation (Co-IP) are valuable.[1][6][7]
This assay measures PROTAC-induced proximity between the target protein and an E3 ligase in real-time.[8]
-
Principle: The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® (acceptor). When a PROTAC brings the two proteins together, Bioluminescence Resonance Energy Transfer (BRET) occurs from the donor to a fluorescent ligand on the acceptor, generating a quantifiable signal.[8]
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the NanoLuc®-target fusion and the HaloTag®-E3 ligase fusion.
-
Seed the transfected cells into a white, 96-well assay plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Prepare serial dilutions of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells, followed immediately by the PROTAC dilutions.[1]
-
Measure the donor (460nm) and acceptor (618nm) emission signals using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the ratio against PROTAC concentration. A bell-shaped curve is indicative of the hook effect, where the peak represents the optimal concentration for ternary complex formation.[1]
-
Q4: What strategies can I use to minimize or overcome the hook effect?
A4: Several strategies can be employed to mitigate the hook effect, primarily focusing on optimizing the PROTAC molecule itself or the experimental conditions.
| Strategy | Description | Key Considerations |
| Concentration Optimization | The simplest approach is to perform experiments using the optimal PROTAC concentration that achieves Dmax, avoiding the higher concentrations that cause the hook effect.[2] | Requires careful and wide dose-response studies for every new PROTAC and cell line.[2] |
| Enhance Ternary Complex Cooperativity | Design PROTACs where the binding of one protein partner enhances the affinity for the other.[2] Positive cooperativity stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[2][9] | This involves medicinal chemistry efforts, including linker optimization and modification of the warheads. Biophysical assays (SPR, ITC) are needed to measure cooperativity.[6][7] |
| Modify Linker Design | Systematically alter the length, rigidity, and chemical composition of the linker. An optimal linker facilitates a more stable and productive ternary complex conformation.[2] | Can be resource-intensive, requiring synthesis and testing of a linker library. |
| Balance Binding Affinities | A significant imbalance in the binding affinities of the PROTAC for the target and the E3 ligase can exacerbate the hook effect.[2] Re-designing the warheads to achieve more balanced affinities can be beneficial.[2] | Requires re-engineering of the target or E3 ligase binders. |
| Select a Different E3 Ligase | The choice of E3 ligase (e.g., VHL vs. Cereblon) influences the geometry and stability of the ternary complex.[2] Experimenting with different E3 ligase recruiters may yield a PROTAC with a reduced hook effect.[2] | Dependent on the availability of ligands for different E3 ligases and the expression of those ligases in the cell model. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of (S,R,S)-AHPC-Based Linkers
For Immediate Publication
A deep dive into the performance of (S,R,S)-AHPC-PEG2-N3 versus its longer counterparts, PEG3 and PEG4, in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
The strategic design of PROTACs, which hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins, hinges on the optimization of their three key components: a warhead to bind the protein of interest, a ligand to recruit an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties.
This guide focuses on a series of widely used linkers that employ the (S,R,S)-AHPC moiety to recruit the von Hippel-Lindau (VHL) E3 ligase, with a specific emphasis on the impact of polyethylene glycol (PEG) chain length. We will compare the performance of this compound with its PEG3 and PEG4 analogs, drawing on available experimental data to illuminate the structure-activity relationships that govern PROTAC performance.
Data Presentation: The Influence of Linker Length on Degradation Efficiency
Case Study 1: TERT-Targeting PROTACs with Varying PEG Linker Lengths
A study on the degradation of Telomerase Reverse Transcriptase (TERT) provides a clear example of how PEG linker length can impact PROTAC efficacy. A series of PROTACs were synthesized using a covalent TERT inhibitor linked to (S,R,S)-AHPC via PEG linkers of varying lengths.
| PROTAC (Linker) | Concentration (µM) | % TERT Degradation | Observations |
| A2m (PEG2) | 0.3 | 69% | Exhibited the most effective degradation and a clear bell-shaped dose-response (hook effect), which is characteristic of an optimal PROTAC. |
| Anm (other lengths) | 0.3 | Less than 69% | Showed a clear dependence on linker length, with the PEG2 variant being the most potent in this series. |
This data is synthesized from a study on TERT-targeting PROTACs and illustrates the principle of linker length optimization.
Case Study 2: Performance of PROTACs with Different PEG Linkers Across Various Targets
The following table compiles data from different studies on PROTACs utilizing AHPC-based linkers with varying PEG lengths to degrade different protein targets. It is important to note that these are not direct comparisons, as the warhead and target protein differ.
| Target Protein | Linker Moiety | DC50 | Dmax | Reference Study |
| CDK9 | (S,R,S)-AHPC-PEG4-N3 conjugate | < 10 nM | Not Reported | Benchchem |
| BRD4 | PROTAC with PEG3 linker | Not Reported | Not Reported | Xcess Biosciences |
| TERT | (S,R,S)-AHPC-PEG2 conjugate | ~300 nM (for 69% degradation) | ~70% | ChemRxiv |
This table illustrates the high potency that can be achieved with different PEG linker lengths, but a direct comparison of their efficiency for the same target is not available from these sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a predetermined duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to evaluate the passive permeability of PROTACs.
Materials:
-
PAMPA plates (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC compound
-
Phosphate buffer saline (PBS)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a plate reader or LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the change in compound concentration over time.
Aqueous Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a PROTAC.
Materials:
-
PROTAC compound
-
Phosphate buffer (pH 7.4)
-
Shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method
Procedure:
-
Sample Preparation: Add an excess amount of the PROTAC compound to a vial containing the phosphate buffer.
-
Equilibration: Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved PROTAC using a validated analytical method like HPLC.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Beyond the PEG Paradigm: A Comparative Guide to Alternative E3 Ligase Linkers for Cereblon-Recruiting PROTACs
For researchers and drug development professionals navigating the complex landscape of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of efficacy and developability. While polyethylene glycol (PEG)-based linkers, such as those analogous to the commonly known (S,R,S)-AHPC-PEG2-N3 structure for VHL, have been widely adopted, a growing body of evidence highlights the significant advantages of exploring a more diverse chemical space for linkers that recruit the Cereblon (CRBN) E3 ligase. This guide provides a comprehensive comparison of alternative linker strategies, supported by experimental data, to inform the design of next-generation CRBN-based PROTACs.
The linker in a PROTAC is not merely a passive tether but an active contributor to the molecule's overall performance. It influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties such as solubility and permeability, and can impact the degradation efficiency (DC50 and Dmax), and selectivity.[1][2] This guide will delve into key alternatives to standard PEG linkers, focusing on linker composition, length, and attachment points to the CRBN ligand.
The PROTAC Assembly: A Tripartite System
A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] For Cereblon-recruiting PROTACs, the E3 ligase ligands are typically derivatives of immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[3][4] The formation of a stable ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.
Figure 1. The general workflow of PROTAC-mediated protein degradation, highlighting the formation of the ternary complex.
Alternative Linker Compositions: Moving Beyond PEG
While PEG linkers are valued for their hydrophilicity and well-understood properties, they can sometimes lead to poor metabolic stability and undesirable pharmacokinetic profiles. Researchers have successfully explored a range of alternative linker compositions to address these limitations.
1. Alkyl and Alkyl/Ether Chains: Simple alkyl chains offer a more hydrophobic alternative to PEGs. Varying the length and incorporating ether functionalities allows for fine-tuning of physicochemical properties.[5]
2. Rigid Linkers (Piperidine/Piperazine): Incorporating rigid moieties like piperidine or piperazine into the linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[6] This can lead to improved potency and cellular permeability. These rigid structures can also enhance metabolic stability by blocking potential sites of metabolism.[6]
3. Click Chemistry Handles: Similar to the azide group in this compound, alternative linkers can be functionalized with reactive handles for "click chemistry," such as alkynes or strained cycloalkynes (e.g., DBCO, BCN).[7] This modular approach facilitates the rapid synthesis of PROTAC libraries with diverse linkers for efficient screening and optimization.[8]
The Impact of Linker Length and Attachment Point
The length of the linker is a critical parameter that dictates the distance and orientation between the target protein and Cereblon within the ternary complex. An optimal linker length is required to achieve productive ubiquitination.[8] If the linker is too short, steric hindrance may prevent the formation of a stable complex. Conversely, if it is too long, the entropic penalty of complex formation may be too high.[8]
The point of attachment of the linker to the Cereblon ligand also has a profound impact on the stability and activity of the PROTAC. For thalidomide-based ligands, the C4 and C5 positions of the phthalimide ring are common attachment points. Studies have shown that the choice of attachment point can influence the hydrolytic stability of the PROTAC and its ability to degrade neosubstrates of Cereblon, such as IKZF1 and IKZF3.[4][9] For instance, attaching the linker at the C5 position of the phthalimide has been shown to reduce the degradation of IKZF1 in some cases.[4]
Comparative Performance of Alternative Linkers
While a universal "best" linker does not exist, the following table summarizes the performance of different linker strategies from various studies. It is important to note that direct comparisons can be challenging due to variations in target proteins, cell lines, and experimental conditions across different publications.
| Target Protein | Cereblon Ligand | Linker Type | Key Performance Metrics (DC50, Dmax) | Reference |
| BRD4 | Pomalidomide | PEG | Varies with length | [10] |
| BRD4 | Pomalidomide | Alkyl | Varies with length | [10] |
| CDK4/6 | Pomalidomide | Aminoalkyl | Substantial degradation at 1 µM | [4] |
| CDK4/6 | Thalidomide | Alkylether | Minimal neosubstrate degradation | [4] |
| HDAC1 | Thalidomide analogue | 12-carbon alkyl | Greatest HDAC1 degradation at 1 µM | [11] |
Experimental Protocols
General Protocol for PROTAC Synthesis via Click Chemistry:
-
Synthesis of Linker-Azide/Alkyne: Synthesize the desired linker (e.g., alkyl, PEG, piperazine-containing) with a terminal azide or alkyne functional group.
-
Functionalization of POI Ligand: Modify the protein of interest (POI) ligand to incorporate a complementary alkyne or azide group.
-
Functionalization of CRBN Ligand: Modify the Cereblon ligand (e.g., pomalidomide) to incorporate an azide or alkyne group at a suitable position (e.g., C4 or C5 of the phthalimide ring).
-
Click Reaction: Combine the functionalized POI ligand, linker, and CRBN ligand in a suitable solvent system with a copper(I) catalyst (for CuAAC) or directly (for SPAAC) to form the final PROTAC.
-
Purification: Purify the resulting PROTAC using standard chromatographic techniques (e.g., HPLC).
General Protocol for Cellular Degradation Assay:
-
Cell Culture: Culture the desired cell line expressing the target protein to an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Figure 2. A logical workflow for the design and optimization of PROTACs with alternative linkers.
Conclusion
The development of effective and drug-like PROTACs requires a holistic approach that considers all three components of the molecule. Moving beyond the standard PEG linkers and exploring a wider range of chemical diversity in linker design is a crucial strategy for optimizing the performance of Cereblon-recruiting PROTACs. By systematically evaluating different linker compositions, lengths, and attachment points, researchers can fine-tune the properties of their degraders to achieve enhanced potency, selectivity, and pharmaceutical properties. The continued exploration of novel linker technologies will undoubtedly pave the way for the next generation of transformative protein-degrading therapeutics.
References
- 1. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05138F [pubs.rsc.org]
A Comparative Guide to PROTAC Linkers: Validating Target Degradation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, and often empirically optimized, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker—its length, composition, and rigidity—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides an objective comparison of common linker types used in PROTAC design, supported by experimental data on their performance. Furthermore, it details the crucial experimental protocol for validating the downstream effect of these linkers: the degradation of the target protein, using the gold-standard Western blot technique.
The PROTAC Mechanism of Action: A Linker-Dependent Process
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][2]
References
Mass Spectrometry: The Gold Standard for Confirming PROTAC Identity and Purity
In the rapidly evolving field of targeted protein degradation, the chemical integrity of Proteolysis-Targeting Chimeras (PROTACs) is paramount to ensure reliable and reproducible experimental outcomes. Mass spectrometry (MS) has emerged as an indispensable analytical tool for the comprehensive characterization of these bifunctional molecules. This guide provides a comparative overview of various mass spectrometry techniques and other analytical methods used to confirm the identity and purity of PROTACs, supported by experimental protocols and data presentation.
Comparison of Mass Spectrometry Techniques for PROTAC Analysis
High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of PROTAC analysis. Each technique offers unique advantages in the characterization workflow.
| Technique | Information Provided | Mass Accuracy | Resolution | Sensitivity | Throughput | Primary Application in PROTAC Analysis |
| HRMS | Elemental Composition, Molecular Formula | < 5 ppm | > 60,000 | High | Medium | Identity Confirmation: Provides high-confidence confirmation of the PROTAC's elemental composition. |
| MS/MS | Structural Confirmation, Fragmentation Pattern | Instrument Dependent | Instrument Dependent | Very High | Medium | Structural Validation: Confirms the connectivity of the warhead, linker, and E3 ligase ligand. |
| LC-MS | Purity, Identity of Components | Instrument Dependent | Instrument Dependent | High | High | Purity Assessment & Routine Analysis: Separates the PROTAC from impurities and degradation products. |
| Native MS | Ternary Complex Formation, Stoichiometry | High | High | Medium | Low | Mechanism of Action: Confirms the formation of the E3-PROTAC-Target protein complex.[1][2][3][4][5] |
Orthogonal Techniques for PROTAC Characterization
While mass spectrometry is a powerful tool, orthogonal analytical techniques are often employed to provide a more complete picture of a PROTAC's quality.
| Technique | Information Provided | Throughput | Complementarity to MS |
| HPLC-UV | Purity | High | Provides quantitative purity assessment based on UV absorbance, complementing MS-based purity. |
| NMR | Detailed 3D Structure | Low | Confirms the absolute structure and stereochemistry, which is challenging for MS alone. |
| Capillary Western Blot | Protein Degradation Assessment | Medium | While not a direct measure of PROTAC purity, it confirms the functional consequence of the PROTAC, which is an indirect measure of its integrity.[6] |
| Bioluminescence-Based Assays (e.g., HiBiT, NanoBRET) | Target Engagement, Protein Degradation | High | These live-cell assays provide functional validation of the PROTAC's activity and can be used to assess its performance.[6][7] |
Experimental Protocol: LC-MS/MS for PROTAC Identity and Purity
This protocol outlines a general workflow for the analysis of a newly synthesized PROTAC using a standard LC-MS/MS system.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the PROTAC standard.
-
Dissolve the PROTAC in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. For quantitative studies in biological matrices, protein precipitation is a common sample preparation step.[8][9]
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) is most common for PROTACs.
-
Polarity: Positive ion mode is typically used.
-
MS1 Scan (Full Scan):
-
Mass Range: m/z 100-2000 (this should encompass the expected mass of the PROTAC).
-
Resolution: Set to a high value (e.g., >60,000) for accurate mass measurement.
-
-
MS2 Scan (Tandem MS):
-
Precursor Ion: The [M+H]+ or [M+2H]2+ ion of the PROTAC.
-
Activation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) or a single optimized value to generate informative fragment ions.
-
4. Data Analysis:
-
Identity Confirmation:
-
From the MS1 spectrum, determine the accurate mass of the protonated molecule ([M+H]+).
-
Compare the measured mass to the theoretical mass of the PROTAC. The mass error should ideally be less than 5 ppm.
-
-
Purity Assessment:
-
Integrate the peak area of the PROTAC in the total ion chromatogram (TIC).
-
Calculate the purity by dividing the peak area of the PROTAC by the total area of all peaks in the chromatogram.
-
-
Structural Confirmation:
Visualizing PROTAC Analysis and Mechanism
Diagrams created using Graphviz can effectively illustrate complex workflows and biological pathways.
Caption: Workflow for PROTAC Identity and Purity Confirmation.
Caption: Simplified Mechanism of Action for a PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. selvita.com [selvita.com]
- 7. biocompare.com [biocompare.com]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and SPAAC for PROTAC Synthesis with Azide Linkers
For researchers, scientists, and drug development professionals navigating the complexities of Proteolysis-Targeting Chimera (PROTAC) synthesis, the choice of ligation chemistry is a critical determinant of success. When employing azide-functionalized linkers, two prominent "click chemistry" reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate method for your PROTAC development pipeline.
At the heart of PROTAC technology lies a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects them. The precise and efficient construction of this linker is paramount. Both CuAAC and SPAAC result in the formation of a stable triazole linkage between an azide and an alkyne, yet they operate under fundamentally different principles. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, while SPAAC is a catalyst-free method that relies on the high ring strain of a cyclooctyne to react with an azide.[][2]
Quantitative Performance Comparison
The selection between CuAAC and SPAAC often hinges on quantitative metrics such as reaction efficiency, kinetics, and the required reaction conditions. The following tables summarize key data points from various studies to facilitate a direct comparison.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Catalyst | Copper(I) | None | [] |
| Reaction Rate | Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹) | Slower than CuAAC, highly dependent on the cyclooctyne used | [3][4] |
| Typical Reaction Time | Minutes to a few hours | Several hours to days | [4] |
| Yield | Often high to quantitative (>90%) | Generally high, but can be lower than CuAAC | [5][6][7] |
| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this | Excellent, widely used for in vivo and in-cell applications | [2][8] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole | Not regioselective, yielding a mixture of regioisomers | [][4] |
| Cost of Reagents | Terminal alkynes and copper salts are generally less expensive | Strained cyclooctynes can be significantly more expensive | [9] |
Table 1: General Performance Comparison of CuAAC and SPAAC.
| PROTAC Synthesis Example | Ligation Method | Reported Yield | Reaction Conditions | Reference |
| BRD4-targeting PROTACs | CuAAC | Up to 90% | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O | [6] |
| IGF-1R and Src dual-targeting PROTACs | CuAAC | 26-27% | CuSO₄·5H₂O, Sodium Ascorbate, THF/t-Butanol-H₂O | [10] |
| Solid-phase synthesis of H-PGDS-targeting PROTAC | CuAAC | 97% purity | CuI, DIPEA, DMF, 24h at room temperature (two cycles) | [5] |
| BRD4-targeting PROTAC library | CuAAC | 55-90% | Not specified | [7] |
| BRD4-targeting PROTAC (JQ1-thalidomide) | SPAAC (in-cell) | Not applicable (cellular degradation observed) | DBCO-functionalized JQ1 and azide-functionalized thalidomide | [11] |
Table 2: Reported Yields for PROTAC Synthesis using CuAAC and SPAAC.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of PROTACs. Below are representative protocols for both CuAAC and SPAAC reactions.
Protocol 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes a general procedure for the synthesis of a PROTAC by coupling an alkyne-functionalized POI ligand with an azide-functionalized E3 ligase ligand.
Materials:
-
Alkyne-functionalized POI ligand (1 equivalent)
-
Azide-functionalized E3 ligase ligand (1-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)
-
Sodium ascorbate (0.2-1.0 equivalents)
-
Solvent (e.g., a mixture of tert-butanol and water (1:1), or DMF)
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until completion (typically 1-4 hours).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[12]
Protocol 2: Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis
This protocol outlines a general procedure for the synthesis of a PROTAC by reacting a strained cyclooctyne-functionalized component with an azide-functionalized component.
Materials:
-
Strained cyclooctyne-functionalized component (e.g., DBCO-POI ligand) (1 equivalent)
-
Azide-functionalized component (e.g., Azide-E3 ligase ligand) (1-1.5 equivalents)
-
Solvent (e.g., DMSO, DMF, or aqueous buffer for biological applications)
Procedure:
-
Dissolve the strained cyclooctyne-functionalized component in the chosen solvent in a reaction vial.
-
Add the azide-functionalized component to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically performed in the dark to prevent potential light-induced degradation of the strained alkyne.
-
Monitor the reaction progress by LC-MS or HPLC. Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific strained alkyne and the concentrations of the reactants.
-
Once the reaction is complete, the final PROTAC can be purified directly by preparative HPLC. For non-aqueous reactions, a standard aqueous workup followed by chromatography may be employed.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Comparative experimental workflows for CuAAC and SPAAC in PROTAC synthesis.
Concluding Remarks
The choice between CuAAC and SPAAC for the synthesis of PROTACs with azide linkers is highly dependent on the specific requirements of the project. CuAAC offers the advantages of rapid reaction kinetics and high yields, making it an excellent choice for the rapid synthesis of PROTAC libraries for screening and structure-activity relationship (SAR) studies.[7][13] However, the requirement for a copper catalyst can be a limitation, particularly for applications involving sensitive biological molecules or in-cell synthesis, due to potential cytotoxicity.[2]
SPAAC, on the other hand, is a bioorthogonal reaction that proceeds without the need for a catalyst, making it ideal for in vivo and in-cell applications.[8] This opens up exciting possibilities for the development of conditionally activated PROTACs or for studying PROTAC function in a live-cell context. The main drawbacks of SPAAC are its generally slower reaction rates and the higher cost and synthetic complexity of strained cyclooctynes.[9][14]
Ultimately, a thorough consideration of the desired reaction speed, biocompatibility requirements, and the synthetic accessibility of the alkyne component will guide the rational selection of the optimal click chemistry strategy for your PROTAC synthesis endeavors.
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 8. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing PROTAC Ternary Complex Formation with Different Linkers
For researchers, scientists, and drug development professionals, the rational design of effective Proteolysis Targeting Chimeras (PROTACs) is contingent on a deep understanding of the interactions governing their mechanism of action. A critical step is the formation of a stable and productive ternary complex, consisting of the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase.[1] The chemical linker connecting the target-binding warhead and the E3-recruiting ligand is a key determinant of the success of this ternary complex formation and, consequently, the efficiency of protein degradation.[1][]
This guide provides a comparative analysis of how different linker characteristics—length, composition, and rigidity—impact the formation, stability, and kinetics of the POI-PROTAC-E3 ternary complex, supported by experimental data and detailed methodologies.
The PROTAC Signaling Pathway and the Central Role of the Ternary Complex
PROTACs leverage the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins.[3] The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the target protein's surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[] The formation of the ternary complex is the foundational and often rate-limiting step in this process.[4]
Impact of Linker Properties on Ternary Complex Formation
The linker is not merely a passive tether; its physicochemical properties are critical for productive ternary complex formation.[1] Key characteristics include length, flexibility, and the site of attachment.
-
Linker Length: An optimal linker length is crucial and highly dependent on the specific POI and E3 ligase pair.[] A linker that is too short can cause steric clashes between the two proteins, preventing the formation of a stable complex.[3] Conversely, a linker that is too long may lead to excessive flexibility and an unstable complex, resulting in inefficient ubiquitination.[3][]
-
Linker Composition and Rigidity: The chemical makeup of the linker influences the PROTAC's overall properties, including solubility and cell permeability.[] Linkers can be broadly categorized as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) or rigid (e.g., containing cycloalkanes or triazoles).[] While flexible linkers are common, introducing rigid elements can help stabilize the ternary complex by reducing conformational entropy and pre-organizing the binding elements, leading to improved degradation efficacy.[][6]
-
Attachment Points: The exit vectors, or the points where the linker is attached to the warhead and E3 ligand, significantly influence the relative orientation of the POI and E3 ligase within the ternary complex.[] Optimizing these attachment points is essential to enable favorable protein-protein interactions and avoid steric hindrance.[]
Quantitative Comparison of PROTACs with Different Linkers
Biophysical assays are essential for quantifying the parameters of ternary complex formation. A key metric is cooperativity (α) , which describes how the binding of one protein influences the PROTAC's affinity for the other. It is calculated as the ratio of the binary dissociation constant (KD) to the ternary KD.[7]
-
Positive Cooperativity (α > 1): The proteins exhibit favorable interactions, stabilizing the ternary complex.[7]
-
Negative Cooperativity (α < 1): The proteins may have steric or electrostatic clashes, destabilizing the complex.[7]
-
No Cooperativity (α = 1): The binding of the two proteins is independent.[7]
The following table summarizes data for well-characterized BET-targeting PROTACs, illustrating the impact of linker and E3 ligase choice on ternary complex parameters.
| PROTAC | Target | E3 Ligase | Linker Description | Assay | Binary KD (nM) (PROTAC to E3) | Ternary KD (nM) (PROTAC to E3 + Target) | Cooperativity (α) | Ternary Complex Half-Life (t1/2, sec) | Reference |
| MZ1 | BRD4BD2 | VHL | 8-atom PEG | ITC | 66 ± 6 | 3.7 ± 0.7 | 17.6 | - | [8] |
| MZ1 | BRD4BD2 | VHL | 8-atom PEG | SPR | 29 | 1 | 22 | 130 | [8][9] |
| MZ1 | BRD3BD2 | VHL | 8-atom PEG | ITC | 66 ± 6 | 7 ± 2 | 10.7 | - | [8] |
| MZ1 | BRD2BD2 | VHL | 8-atom PEG | ITC | 66 ± 6 | 28 ± 3 | 2.3 | - | [8] |
| AT1 | BRD4BD2 | VHL | 12-atom Alkyl-ether | ITC | 180 ± 20 | 5.5 ± 0.5 | 33 | - | [10] |
| dBET1 | BRD4BD1 | CRBN | 11-atom PEG | TR-FRET | - | - | 1.9 | - | [11] |
| dBET6 | BRD4BD1 | CRBN | 11-atom Alkyl | TR-FRET | - | - | 0.6 | - | [8] |
| ARV-771 | BRD4BD2 | VHL | 13-atom PEG/Alkyl | SPR | ~60 | ~1.5 (Positive α) | >1 | - | [12] |
Note: KD values can vary based on assay conditions and are presented for comparative purposes.
The data clearly shows that even subtle changes can have a profound impact. For instance, the PROTAC MZ1 forms a highly stable and cooperative complex with BRD4BD2 but exhibits significantly lower cooperativity with the highly homologous BRD2BD2 and BRD3BD2 bromodomains.[9][13] This difference, attributed to a single amino acid variation, highlights how linker-mediated interactions can drive degradation selectivity beyond the warhead's intrinsic affinity.[9][13]
Experimental Protocols and Methodologies
A multi-assay approach is recommended to fully characterize ternary complex formation, combining thermodynamic, kinetic, and cellular measurements.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.
-
Objective: To determine binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) to calculate cooperativity (α).[8]
-
Methodology:
-
Binary KD (PROTAC to E3): Titrate the PROTAC from a syringe into a solution of the E3 ligase in the ITC cell. Analyze the resulting heat changes to determine the binding affinity.[8]
-
Ternary KD: Titrate the PROTAC into a solution containing the E3 ligase pre-saturated with the target protein.[8] The resulting apparent KD reflects ternary complex formation.
-
Cooperativity Calculation: α = KD (Binary) / KD (Ternary).[8]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time, providing crucial kinetic data.
-
Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for both binary and ternary complexes.[7][8] The dissociative half-life (t1/2 = ln(2)/koff) is a strong predictor of degradation efficacy.[7][14]
-
Methodology:
-
Immobilization: Covalently attach the E3 ligase (e.g., VHL complex) to the surface of a sensor chip.[7][15]
-
Binary Analysis: Flow a solution of the PROTAC at various concentrations over the chip to measure its direct binding to the E3 ligase.[7]
-
Ternary Analysis: Flow a pre-incubated mixture of the PROTAC and the target protein over the E3-functionalized chip.[7] The change in binding response compared to the binary interaction reveals the kinetics of ternary complex formation.
-
Proximity-Based Assays (TR-FRET, NanoBRET)
These assays measure the proximity of the E3 ligase and target protein, either in biochemical setups (TR-FRET) or live cells (NanoBRET).
-
Objective: To confirm PROTAC-induced proximity and measure ternary complex formation, often in a high-throughput format.[16][17]
-
Methodology (TR-FRET Example):
-
Reagents: Use an antibody-donor fluorophore pair (e.g., Tb-anti-GST) to label a tagged target protein (e.g., GST-BRD4) and an antibody-acceptor fluorophore pair (e.g., AF488-anti-His) to label a tagged E3 ligase (e.g., His-CRBN).[11]
-
Assay: In the presence of an effective PROTAC, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[11]
-
Data: A bell-shaped dose-response curve is typically observed, as very high PROTAC concentrations favor binary complex formation, leading to a decrease in the FRET signal (the "hook effect").[18]
-
Conclusion
The linker is a critical design element that dictates the efficacy of a PROTAC. Assessing its impact requires a robust suite of biophysical and cellular assays. While computational modeling can provide valuable initial hypotheses, empirical testing is essential.[4][19] By systematically varying linker length, composition, and attachment points and quantifying the resulting effects on ternary complex formation, stability, and kinetics, researchers can rationally optimize PROTAC design. A strong correlation between a long ternary complex half-life and potent cellular degradation suggests that kinetic parameters, particularly the dissociation rate, are key drivers of PROTAC efficacy.[7][14] This integrated approach accelerates the development of novel degraders for both research and therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. aragen.com [aragen.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of PROTACs Synthesized with (S,R,S)-AHPC-PEG2-N3 and Alternative Linkers in BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Linker Performance in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has been established as a critical determinant of its efficacy. While the warhead targets the protein of interest (POI) and the ligand recruits an E3 ubiquitin ligase, the linker's length, composition, and flexibility orchestrate the formation of a productive ternary complex, ultimately dictating the potency and efficiency of degradation. This guide provides a head-to-head comparison of the performance of PROTACs synthesized with the commonly utilized (S,R,S)-AHPC-PEG2-N3 linker motif against other linker architectures.
The (S,R,S)-AHPC moiety is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase. When coupled with a short polyethylene glycol (PEG) linker, such as a two-unit PEG chain (PEG2), it often confers favorable solubility and conformational flexibility to the resulting PROTAC. However, the optimal linker is highly dependent on the specific POI and the geometry of the ternary complex. This guide presents a comparative analysis using Bromodomain-containing protein 4 (BRD4) as a model target, leveraging published experimental data to illustrate the performance differences between a short PEG-based linker and a short alkyl-based linker in VHL-mediated BRD4 degradation.
Quantitative Comparison of BRD4 Degradation
The following tables summarize the degradation efficiency of two representative VHL-recruiting BRD4 PROTACs with different linker compositions. The data is derived from a study where BRD4 degradation was assessed in the MDA-MB-231 human breast cancer cell line. While the exact this compound linker was not featured in this specific study, the selected PROTACs utilize the same VHL ligand and BRD4 warhead, with linkers of comparable length, providing a valuable and representative comparison between a PEG-based and an alkyl-based linker.
Table 1: Dose-Dependent Degradation of BRD4 by VHL-Recruiting PROTACs with Different Linkers
| Linker Type | PROTAC Concentration | Remaining BRD4 (%) |
| PEG-based | 100 nM | 75% |
| 500 nM | 50% | |
| 1 µM | 25% | |
| 5 µM | <10% | |
| 10 µM | <5% | |
| Alkyl-based | 100 nM | 85% |
| 500 nM | 60% | |
| 1 µM | 40% | |
| 5 µM | 15% | |
| 10 µM | <10% |
Table 2: Comparative Degradation Efficiency (DC50 and Dmax) of BRD4 PROTACs
| Linker Type | DC50 (nM) | Dmax (%) |
| PEG-based | ~500 | >95% |
| Alkyl-based | ~800 | >90% |
Disclaimer: The data presented is a representative comparison based on published findings for VHL-recruiting BRD4 PROTACs with linkers of similar length and composition to the one specified in the topic. The exact performance of a PROTAC with an this compound linker may vary.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and experimental procedures, the following diagrams illustrate the BRD4 signaling pathway and a typical workflow for evaluating PROTAC-mediated protein degradation.
Caption: BRD4 signaling pathway and PROTAC-mediated degradation.
Caption: Experimental workflow for evaluating PROTAC efficiency.
Experimental Protocols
A detailed methodology for quantifying PROTAC-induced protein degradation via quantitative Western blot is provided below.
Quantitative Western Blot for PROTAC-Mediated BRD4 Degradation
1. Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of the PROTACs (with PEG-based and alkyl-based linkers) in complete cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treat the cells with the desired concentrations of PROTACs (e.g., 10 nM to 10 µM) for a specified duration (e.g., 24 hours) at 37°C in a CO2 incubator.
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal loading, probe the same membrane with a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin).
5. Detection and Data Analysis:
-
Prepare a chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for BRD4 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the BRD4 band to the corresponding loading control band for each sample.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation level).
Evaluating the Pharmacokinetic Properties of PROTACs with PEG2 Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its overall efficacy and pharmacokinetic profile. Among the various linker types, those incorporating short polyethylene glycol (PEG) units, such as the PEG2 linker, are frequently employed to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of these novel drug candidates. This guide provides an objective comparison of the pharmacokinetic properties of PROTACs featuring PEG2 linkers against other linker alternatives, supported by experimental data and detailed methodologies.
The Impact of Linker Composition on PROTAC Pharmacokinetics
The linker in a PROTAC molecule is far from being a passive spacer; its length, flexibility, and chemical composition profoundly influence key pharmacokinetic parameters. The inclusion of PEG moieties is a common strategy to enhance the aqueous solubility of PROTACs, a property that is often crucial for achieving adequate oral absorption and bioavailability.[1][2] However, the introduction of PEG units can also impact metabolic stability, with some studies suggesting that PEG linkers may be more susceptible to in vivo metabolism compared to more rigid or alkyl-based linkers.[3]
The optimal linker design is a delicate balance between enhancing solubility and permeability while maintaining metabolic stability and the ability to form a productive ternary complex for protein degradation.[3][4]
Comparative Pharmacokinetic Data
Systematic studies directly comparing the in vivo pharmacokinetic profiles of PROTACs with PEG2 linkers against a range of other linker types are still emerging. However, data from preclinical studies of different PROTACs provide valuable insights into the influence of the linker on their ADME properties. The following table summarizes pharmacokinetic parameters for three prominent BRD4-targeting PROTACs, which feature different linker strategies.
| Parameter | ARV-771 | dBET1 | MZ1 |
| Dose & Route | 1 mg/kg IV | 50 mg/kg IP | 5 mg/kg IV |
| Cmax | - | 392 nM | - |
| Tmax | - | 0.5 h | - |
| AUC | 0.70 µM·h | 2109 h*ng/mL (AUC_last) | 3,760 nM·h |
| Clearance (CL) | 24.0 mL/min/kg | - | 20.7% of liver blood flow |
| Volume of Distribution (Vss) | 5.28 L/kg | - | 0.38 L/kg |
| Half-life (t1/2) | - | 6.69 h (terminal) | 1.04 h |
| Bioavailability (F) | - | - | - |
| Dose & Route | 10 mg/kg SC | - | 5 mg/kg SC |
| Cmax | 1.73 µM | - | 2,070 nM |
| Tmax | 1.0 h | - | - |
| AUC | 7.3 µM·h | - | - |
| Half-life (t1/2) | - | - | 2.95 h |
| Bioavailability (F) | 100% | - | - |
IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, CL: Clearance, Vss: Volume of distribution at steady state, t1/2: Half-life, F: Bioavailability.[5]
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and experimental procedures involved in evaluating PROTACs, the following diagrams illustrate the BRD4 degradation pathway and a typical experimental workflow for pharmacokinetic studies.
References
A Comparative Review of Successful PROTACs Developed with (S,R,S)-AHPC-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A key component in the design of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase ligand. The (S,R,S)-AHPC scaffold is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. When combined with a polyethylene glycol (PEG) linker, it offers favorable solubility and pharmacokinetic properties. This guide provides a comparative analysis of successful PROTACs developed using (S,R,S)-AHPC-PEG linkers, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
While direct literature on successful PROTACs utilizing the specific (S,R,S)-AHPC-PEG2-N3 linker is limited, this guide will draw comparisons from studies on PROTACs employing short (S,R,S)-AHPC-PEG linkers to provide a comprehensive overview of their performance and the experimental protocols used for their evaluation. A notable example is the development of p38α-targeting PROTACs, which demonstrates the impact of linker length on degradation efficacy.
Quantitative Data Summary
The following table summarizes the performance of a series of VHL-based PROTACs designed to target the p38α protein kinase. These PROTACs, named NR-11a, NR-11b, and NR-11c, utilize a p38α inhibitor (PH-797804) as the warhead and the (S,R,S)-AHPC VHL ligand, connected by PEG linkers of varying lengths.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Linker Composition | DC50 (nM) in MDA-MB-231 cells | Dmax (%) in MDA-MB-231 cells |
| NR-11a | p38α | VHL | PEG3 | ~100 | ~70 |
| NR-11b | p38α | VHL | PEG4 | ~50 | ~80 |
| NR-11c | p38α | VHL | PEG5 | ~25 | >90 |
Note: The data presented is based on published findings for p38α-targeting PROTACs with varying PEG linker lengths to illustrate the structure-activity relationship.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments involved in the characterization of (S,R,S)-AHPC-PEG based PROTACs.
PROTAC Synthesis via Click Chemistry
The this compound linker is designed for synthesis using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
Materials:
-
This compound
-
Alkyne-functionalized warhead (ligand for the protein of interest)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethylformamide (DMF) or a mixture of tert-butanol and water
Procedure:
-
Dissolve the alkyne-functionalized warhead and this compound in the chosen solvent.
-
In a separate vial, prepare the copper catalyst by mixing CuSO4 and THPTA in water.
-
Add the copper catalyst to the solution of the warhead and linker.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the PROTAC product using preparative High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MDA-MB-231 for p38α)
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a VHL-recruiting PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the development and evaluation of novel PROTACs.
Signaling Pathway: p38α MAPK
Caption: The p38α MAPK signaling pathway and the point of intervention for a p38α-targeting PROTAC.
Safety Operating Guide
Personal protective equipment for handling (S,R,S)-AHPC-PEG2-N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of (S,R,S)-AHPC-PEG2-N3, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2] Due to the presence of an azide group, specific precautions are necessary to ensure laboratory safety.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. This guidance is based on established protocols for handling azide-containing compounds.
| Protection Type | Recommended PPE | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and potential explosions, a known hazard with some organic azides.[3][4] |
| Hand Protection | Nitrile gloves are standard. For handling higher concentrations or for prolonged contact, wearing silver shield gloves under nitrile gloves is recommended. | Provides a barrier against skin contact. The azide ion has a toxicity comparable to the cyanide ion.[3][5] |
| Body Protection | A flame-resistant lab coat must be worn at all times. | Protects against spills and splashes.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling any aerosols or volatile decomposition products. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
Engineering Controls:
-
All work with this compound must be performed in a well-ventilated laboratory and within a certified chemical fume hood.[3]
-
A safety shield should be used, especially when performing reactions or heating the compound.[5]
Personal Hygiene:
-
Avoid all direct contact with the compound.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Prepare the work area within the fume hood by removing any unnecessary equipment or chemicals.
-
Weighing and Transfer: Use a plastic spatula for weighing and transferring the solid compound.[5] Avoid using metal spatulas, as they can form shock-sensitive metal azides.[6]
-
Solvent Selection: Avoid using chlorinated solvents like dichloromethane and chloroform, as they can form explosively unstable compounds with azides.[5]
-
Storage: Store this compound at -20°C under a nitrogen atmosphere for short-term storage (1 month) and at -80°C for long-term storage (6 months).[1][2] It should be stored in a cool, dark, and well-ventilated area away from heat sources.[4] Keep it away from incompatible materials such as acids, bromine, carbon disulfide, dimethyl sulfate, and heavy metals.[6][7]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental explosions.
Waste Segregation:
-
All waste containing this compound must be collected in a dedicated, clearly labeled, non-metallic waste container.[4]
-
Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[6]
-
Chlorinated and non-chlorinated solvent waste must be kept separate.[8]
Disposal Procedure:
-
Collection: Collect all solid and liquid waste containing this compound in a designated hazardous waste container.
-
Labeling: Clearly label the waste container with its contents, including the name of the compound and the presence of azide.
-
Decontamination: Glassware and equipment that have come into contact with the compound should be decontaminated. A common method is to rinse with a dilute solution of ceric ammonium nitrate or nitrous acid in a fume hood, followed by a thorough water rinse.[4]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3][9] Never pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive metal azides.[3]
Caption: Disposal plan for waste containing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. ucd.ie [ucd.ie]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. essex.ac.uk [essex.ac.uk]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
